3-Bromoisonicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-bromopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXWWBFBRTXBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355886 | |
| Record name | 3-bromoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13959-02-9 | |
| Record name | 3-Bromoisonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13959-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Crystal Structure of 3-Bromoisonicotinic Acid
This guide provides a comprehensive overview of the crystal structure and associated data for 3-bromoisonicotinic acid, tailored for researchers, scientists, and professionals in drug development. The document summarizes key crystallographic data, details experimental protocols for its synthesis and crystallization, and visualizes the experimental workflow.
Introduction
This compound (C6H4BrNO2) is a derivative of isonicotinic acid and serves as a significant intermediate in the synthesis of various pharmaceutical compounds, including anti-tuberculosis drugs.[1][2] Understanding its solid-state structure is crucial for controlling polymorphism, ensuring purity, and designing new derivatives. This document outlines the key structural features and the methodologies used to determine them.
Physicochemical Properties
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in a triclinic system.[1][2] Key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 (No. 2) |
| a (Å) | 7.2512(6) |
| b (Å) | 7.3916(6) |
| c (Å) | 7.4920(7) |
| α (°) | 65.065(4) |
| β (°) | 68.858(4) |
| γ (°) | 64.919(4) |
| Volume (ų) | 321.60(5) |
| Z | 2 |
| Temperature (K) | 150(2) |
| Rgt(F) | 0.0369 |
| wRref(F²) | 0.1017 |
Table 1: Summary of Crystallographic Data for this compound.[1][2]
Experimental Protocols
The synthesis of this compound can be achieved through the carboxylation of 3-bromopyridine.[1]
Materials:
-
3-bromopyridine
-
Lithium diisopropylamide (LDA) solution in anhydrous tetrahydrofuran (THF)
-
Solid carbon dioxide (dry ice)
-
Hydrochloric acid (9 M)
-
Ethyl acetate (EtOAc)
-
Ether (Et2O)
-
Saturated saline (brine)
-
Water
-
Argon gas
Procedure:
-
Under an argon atmosphere, a solution of lithium diisopropylamide (1.5 mmol) in anhydrous THF (15 mL) is cooled to -78 °C.
-
3-bromopyridine (1.0 mmol, 164 mg) is added to the cooled LDA solution, and the mixture is stirred for 30 minutes at -78 °C.[1]
-
Crushed solid carbon dioxide is added to the reaction mixture under argon protection.[1]
-
The cooling bath is removed, and the reaction is allowed to warm to room temperature with continuous stirring.[1]
-
Water (10 mL) is added, and the organic solvent (THF) is removed by evaporation.[1]
-
The remaining aqueous phase is washed three times with ether.[1]
-
The pH of the aqueous phase is adjusted to 3 by the addition of 9 M hydrochloric acid, followed by stirring for one hour.[1]
-
The product is extracted three times with ethyl acetate.[1]
-
The combined organic extracts are washed with saturated saline, dried, and the solvent is evaporated to yield this compound as white needle-like crystals.[1]
Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a solvent in which the compound has moderate solubility. For this compound, the synthesis protocol itself yields needle-like crystals upon evaporation of the ethyl acetate.[1] Further recrystallization from a suitable solvent system can be performed to obtain higher quality crystals.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and crystal structure determination of this compound.
References
- 1. This compound | 13959-02-9 [chemicalbook.com]
- 2. This compound | 13959-02-9 [amp.chemicalbook.com]
- 3. This compound | CAS: 13959-02-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. chemscene.com [chemscene.com]
- 5. 13959-02-9|this compound|BLD Pharm [bldpharm.com]
Synthesis pathway for 3-Bromoisonicotinic acid from 3-bromopyridine
An In-depth Technical Guide to the Synthesis of 3-Bromoisonicotinic Acid from 3-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for converting 3-bromopyridine into this compound, a valuable intermediate in the pharmaceutical industry.[1] The document details methodologies for key synthetic routes, including Directed-ortho-Metalation (DoM), Grignard reaction, and a multi-step cyanation-hydrolysis pathway. Each section includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visual diagrams of the reaction pathways generated using Graphviz. This guide is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development.
Introduction
This compound (also known as 3-bromopyridine-4-carboxylic acid) is a key building block in the synthesis of various pharmaceutical compounds, notably in the development of anti-tuberculosis medications.[1] Its synthesis from readily available 3-bromopyridine is a critical transformation for which several effective methods have been developed. This document outlines the most prominent and practical synthetic routes, providing the necessary technical details for laboratory implementation.
Pathway 1: Directed-ortho-Metalation (DoM)
The Directed-ortho-Metalation (DoM) strategy offers a direct route to this compound. This method utilizes a strong lithium amide base to selectively deprotonate the C-4 position of 3-bromopyridine, which is ortho to the directing bromine atom. The resulting organolithium intermediate is then quenched with carbon dioxide to yield the target carboxylic acid.[1][2][3] While direct, this route can be sensitive to reaction conditions, and reported yields can be modest.[1]
Reaction Pathway Visualization
Caption: Directed-ortho-Metalation route from 3-bromopyridine.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Bromopyridine (1.0 mmol, 164 mg) | [1] |
| Reagent 1 | Lithium diisopropylamide (LDA) (1.5 mmol) | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) (15 mL) | [1] |
| Reagent 2 | Solid Carbon Dioxide (CO₂) (excess) | [1] |
| Temperature | -78 °C to 20 °C | [1] |
| Reaction Time | 30 minutes at -78°C, then warm to 20°C | [1] |
| Product Yield | 10% (20 mg) | [1] |
Detailed Experimental Protocol
This protocol is adapted from a documented procedure.[1]
-
Preparation: Under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) (1.0 M, 1.5 mmol) to a flame-dried reaction vessel.
-
Initial Reaction: Cool the LDA solution to -78 °C using a dry ice/acetone bath. To this, add 3-bromopyridine (164 mg, 1.0 mmol).
-
Metalation: Stir the reaction mixture at -78 °C for 30 minutes to allow for the formation of the 4-lithio-3-bromopyridine intermediate.
-
Carboxylation: Add crushed solid carbon dioxide (CO₂) in excess to the reaction mixture under a continuous argon stream.
-
Warm-up: Remove the cooling bath and allow the reaction mixture to warm naturally to 20 °C while stirring.
-
Quenching and Extraction: Add water (10 mL) to the mixture. Remove the organic solvent (THF) via evaporation. Wash the remaining aqueous phase three times with diethyl ether (Et₂O).
-
Acidification: Adjust the pH of the aqueous phase to 3 by adding 9 M hydrochloric acid (HCl) and stir for one hour.
-
Final Extraction: Extract the acidified aqueous phase three times with ethyl acetate (EtOAc).
-
Isolation: Combine the organic phases, wash with saturated brine, dry over an anhydrous drying agent, and evaporate the solvent to yield this compound as white needle-like crystals.[1]
Pathway 2: Grignard Reaction
The Grignard reaction provides a classic and robust alternative for carboxylation. This pathway involves the initial formation of a pyridyl Grignard reagent from 3-bromopyridine and magnesium metal. This highly nucleophilic organometallic reagent then readily attacks the electrophilic carbon of carbon dioxide.[4] An acidic workup subsequently protonates the resulting carboxylate salt to furnish the final product.
Reaction Pathway Visualization
Caption: Grignard reaction route for the synthesis of this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Bromopyridine | General Procedure |
| Reagent 1 | Magnesium turnings (1.1 - 1.5 equiv.) | [5] |
| Solvent | Anhydrous THF or Diethyl Ether | [6] |
| Initiator | Iodine crystal (catalytic) | General Procedure |
| Reagent 2 | Carbon Dioxide (gas or solid, excess) | [4][7] |
| Temperature | Room temperature to reflux (formation); 0 °C to RT (carboxylation) | General Procedure |
| Product Yield | Moderate to Good (Typically 40-70%) | Literature Expectation |
Detailed Experimental Protocol
This is a generalized protocol based on standard procedures for Grignard carboxylation.[4][7]
-
Preparation: Flame-dry all glassware and cool under an inert atmosphere (argon or nitrogen). Place magnesium turnings (1.2 equiv.) and a small crystal of iodine in the reaction flask.
-
Grignard Formation: Add a solution of 3-bromopyridine (1.0 equiv.) in anhydrous THF dropwise to the magnesium turnings. The reaction may require gentle heating to initiate. Once started, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.
-
Carboxylation: Cool the resulting Grignard solution to 0 °C in an ice bath. Bubble dry CO₂ gas through the solution or pour the Grignard solution over an excess of crushed dry ice.
-
Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). If the product precipitates, it can be isolated by filtration. The organic extracts can be combined, dried, and concentrated to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization.
Pathway 3: Cyanation and Hydrolysis
This two-step pathway offers an alternative route that avoids the use of highly basic organometallic intermediates. The first step involves the conversion of 3-bromopyridine to 3-bromo-4-cyanopyridine. The subsequent step is the hydrolysis of the nitrile functional group to a carboxylic acid, which can be achieved under acidic or basic conditions.[8]
Reaction Pathway Visualization
Caption: A two-step pathway involving cyanation followed by hydrolysis.
Quantitative Data
| Step | Parameter | Value | Reference |
| 1. Cyanation | Reagent | Copper(I) cyanide or Zinc cyanide | General Method |
| Catalyst | Palladium catalyst (e.g., Pd(PPh₃)₄) | General Method | |
| Solvent | DMF, NMP | General Method | |
| Temperature | 80 - 150 °C | General Method | |
| Yield | Moderate to High | Literature Expectation | |
| 2. Hydrolysis | Reagent | Conc. H₂SO₄ or NaOH solution | [8] |
| Temperature | Reflux | [8] | |
| Yield | High | [8] |
Detailed Experimental Protocol
This is a generalized protocol based on standard procedures for cyanation and nitrile hydrolysis.
Step 1: Synthesis of 3-Bromo-4-cyanopyridine
-
Setup: To a reaction vessel, add 3-bromopyridine (1.0 equiv.), copper(I) cyanide (1.1-1.5 equiv.), and a suitable solvent such as DMF or NMP.
-
Reaction: Heat the mixture under an inert atmosphere to a temperature typically between 120-150 °C. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and pour it into an aqueous solution of ferric chloride or sodium cyanide to complex the excess copper salts.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry, and concentrate to yield crude 3-bromo-4-cyanopyridine. Purify by chromatography or recrystallization.
Step 2: Hydrolysis to this compound
-
Setup: Place the 3-bromo-4-cyanopyridine in a round-bottom flask with an excess of aqueous acid (e.g., 6 M H₂SO₄) or base (e.g., 6 M NaOH).
-
Reaction: Heat the mixture to reflux. The hydrolysis of the intermediate amide to the carboxylic acid may require several hours. Monitor the reaction's progress.
-
Isolation (Acidic Hydrolysis): Cool the reaction mixture. The product may precipitate upon cooling. Adjust the pH to ~3-4 to ensure full precipitation of the carboxylic acid. Collect the solid by filtration.
-
Isolation (Basic Hydrolysis): Cool the mixture and acidify with concentrated HCl to a pH of ~3-4. The product will precipitate and can be collected by filtration.
-
Purification: Wash the collected solid with cold water and dry. Recrystallize if necessary.
Conclusion
The synthesis of this compound from 3-bromopyridine can be accomplished through several effective pathways. The Directed-ortho-Metalation (DoM) route offers the most direct conversion, though yields may be low and conditions are stringent.[1] The Grignard reaction pathway is a reliable and well-established alternative, generally providing better yields. The two-step cyanation and hydrolysis sequence is a viable option, particularly for large-scale synthesis where avoiding cryogenic temperatures and highly reactive organometallics is advantageous. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity.
References
- 1. This compound | 13959-02-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 5. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Bromoisonicotinic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromoisonicotinic acid, a halogenated pyridine carboxylic acid, has emerged as a pivotal scaffold in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a bromine atom and a carboxylic acid group on the pyridine ring, render it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and derivatization, and its significant applications in the development of novel therapeutic agents. A particular focus is placed on its utility in Suzuki coupling reactions to generate diverse libraries of substituted pyridine derivatives for high-throughput screening.
Chemical Identity and Physicochemical Properties
This compound is a white to off-white crystalline solid. Its fundamental identifiers and key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 13959-02-9 | [1] |
| Molecular Formula | C₆H₄BrNO₂ | [1] |
| Molecular Weight | 202.01 g/mol | [1] |
| IUPAC Name | 3-Bromopyridine-4-carboxylic acid | |
| Melting Point | 237-238 °C | |
| Boiling Point | 403.1±30.0 °C (Predicted) | |
| Density | 1.813±0.06 g/cm³ (Predicted) | |
| pKa | 0.60±0.10 (Predicted) | |
| InChI Key | AVXWWBFBRTXBRM-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CN=C(C=C1C(=O)O)Br |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the ortho-lithiation of 3-bromopyridine followed by carboxylation with carbon dioxide.[1]
Experimental Protocol:
Materials:
-
3-Bromopyridine
-
Lithium diisopropylamide (LDA) solution in an appropriate solvent (e.g., THF/heptane/ethylbenzene)
-
Dry carbon dioxide (solid or gas)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a stirred solution of lithium diisopropylamide (1.1 equivalents) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) at -78 °C, add 3-bromopyridine (1.0 equivalent) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Quench the reaction by adding an excess of crushed dry ice or by bubbling dry carbon dioxide gas through the solution.
-
Allow the reaction mixture to warm to room temperature.
-
Add water to the mixture and separate the aqueous layer.
-
Wash the aqueous layer with diethyl ether to remove any unreacted 3-bromopyridine.
-
Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application in Drug Discovery: A Versatile Synthetic Intermediate
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its primary utility lies in its bifunctional nature, allowing for sequential or orthogonal modifications of the carboxylic acid and the bromine-substituted position. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the introduction of a vast array of aryl and heteroaryl substituents at the 3-position of the pyridine ring.
Suzuki-Miyaura Coupling for Library Synthesis
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the efficient synthesis of 3-aryl or 3-heteroaryl isonicotinic acid derivatives. These derivatives are prominent scaffolds in numerous kinase inhibitors and other targeted therapies.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid, the palladium catalyst, and the base.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3-substituted isonicotinic acid derivative.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the synthetic workflow for utilizing this compound in drug discovery and a generalized representation of how its derivatives can modulate a signaling pathway.
Experimental Workflow for Drug Discovery using this compound.
Modulation of a Kinase Signaling Pathway by a this compound Derivative.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
Conclusion
This compound is an indispensable tool in the arsenal of medicinal chemists. Its robust synthesis and the facility of its derivatization, particularly through palladium-catalyzed cross-coupling reactions, provide a reliable and efficient route to novel chemical entities with therapeutic potential. The continued exploration of derivatives based on this scaffold is expected to yield new drug candidates for a variety of diseases, underscoring its importance in the future of drug discovery.
References
Spectroscopic Profile of 3-Bromoisonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Bromoisonicotinic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₆H₄BrNO₂ with a molecular weight of 202.01 g/mol . The key spectroscopic data are summarized in the tables below.
NMR Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 7.71 | Doublet (d) | 4.8 | 1H | 6-H |
| 8.70 | Doublet (d) | 4.9 | 1H | 5-H |
| 8.91 | Singlet (s) | - | 1H | 2-H |
| 12.56 | Broad (br) | - | 1H | -COOH |
Data sourced from ChemicalBook.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 117.26 | 4-C |
| 123.77 | 6-C |
| 148.94 | 5-C |
| 152.61 | 2-C |
| 165.00 | C=O |
| 166.07 | 3-C |
Data sourced from ChemicalBook.[1]
Mass Spectrometry Data
Table 3: Mass Spectrometry Data for this compound
| m/z Ratio | Ion |
| 202/200 | [M-H]⁻ |
Data sourced from ChemicalBook.[1] The presence of two peaks with a difference of 2 m/z units and approximately equal intensity is characteristic of a bromine-containing compound, representing the two isotopes ⁷⁹Br and ⁸¹Br.
Infrared (IR) Spectroscopy Data
Table 4: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100-3000 | C-H stretch | Aromatic |
| 1760-1690 | C=O stretch | Carboxylic Acid |
| 1600-1400 | C=C stretch | Aromatic Ring |
| 1320-1210 | C-O stretch | Carboxylic Acid |
| 950-910 | O-H bend | Carboxylic Acid |
| 850-550 | C-Br stretch | Alkyl Halide |
Characteristic absorption ranges are based on established principles of IR spectroscopy.[2][3]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A solution of this compound is prepared by dissolving the sample in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Mass Spectrometry
Mass spectra are typically acquired using an electrospray ionization (ESI) source in negative ion mode. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The instrument is scanned over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is recorded over the mid-infrared range, typically 4000-400 cm⁻¹.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Solubility and Melting Point of 3-Bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Bromoisonicotinic acid, with a specific focus on its melting point and solubility. The information herein is intended to support research, development, and quality control activities involving this compound.
Core Properties of this compound
This compound, also known as 3-Bromopyridine-4-carboxylic acid, is a halogenated pyridine derivative with the chemical formula C₆H₄BrNO₂ and a molecular weight of 202.01 g/mol . Its structure, featuring both a carboxylic acid group and a bromine atom on the pyridine ring, makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2]
Melting Point
The melting point of a crystalline solid is a critical parameter for its identification, purity assessment, and formulation development. There are conflicting reports in the available literature regarding the precise melting point of this compound, which may be attributable to different crystalline forms or the presence of impurities.
One set of sources reports a melting point in the range of 234-238 °C . Another source indicates a melting point of 175-176 °C with decomposition .[3] This significant discrepancy highlights the importance of experimental verification of this parameter.
Data Presentation: Melting Point of this compound
| Property | Reported Value 1 | Reported Value 2 |
| Melting Point | 234-238 °C | 175-176 °C (with decomposition)[3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient or a key intermediate is a determining factor in its bioavailability, formulation design, and purification processes. Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, some qualitative information is available. It is described as having limited solubility in water but is soluble in polar organic solvents like ethanol and Dimethyl Sulfoxide (DMSO).[1] For a related compound, 5-Bromo-2-pyridinecarboxylic acid, it is noted to be soluble in methanol.[4]
Given the absence of precise quantitative data, this guide provides a detailed experimental protocol for determining the solubility of this compound, which can be adapted for various solvents.
Experimental Protocols
Determination of Melting Point (Based on USP General Chapter <741>)
This protocol outlines the capillary method for determining the melting range of a solid.
Apparatus:
-
Melting point apparatus with a temperature-controlled heating block or oil bath.
-
Calibrated thermometer or temperature probe.
-
Glass capillary tubes (sealed at one end).
-
Mortar and pestle.
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Introduce the powdered sample into a capillary tube to a packed height of 2-4 mm.
-
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rapid rate to a temperature approximately 10 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first droplet of liquid is observed (the lower limit of the melting range).
-
Continue heating at the same rate and record the temperature at which the last solid particle melts (the upper limit of the melting range).
-
-
Reporting:
-
The melting point is reported as a range between the initial and final melting temperatures.
-
Determination of Aqueous Solubility (Based on OECD Guideline 105: Water Solubility - Flask Method)
This protocol is suitable for substances with a solubility of 10⁻² g/L or higher.
Apparatus:
-
Constant temperature water bath or shaker.
-
Glass flasks with stoppers.
-
Analytical balance.
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less).
-
A suitable analytical method for quantification (e.g., HPLC-UV, LC-MS).
Procedure:
-
Preliminary Test:
-
To estimate the approximate solubility, add increasing amounts of this compound to a fixed volume of water in separate flasks.
-
Agitate the flasks at a constant temperature (e.g., 25 °C) for 24 hours.
-
Visually inspect for the presence of undissolved solid to determine a rough solubility range.
-
-
Definitive Test:
-
Based on the preliminary test, add an excess amount of this compound to a known volume of water in triplicate flasks.
-
Equilibrate the flasks in a constant temperature bath with agitation for a sufficient period to reach equilibrium (e.g., 24-48 hours). The time to reach equilibrium should be determined experimentally.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw a sample from the clear supernatant of each flask using a syringe.
-
Immediately filter the sample to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
-
-
Reporting:
-
The solubility is reported as the average concentration from the triplicate flasks, typically in units of g/L or mg/mL, at the specified temperature.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining the physicochemical properties of this compound and the logical relationship between temperature and solubility.
References
- 1. 3-Bromo-4-pyridinecarboxylic Acid Manufacturer & Supplier in China | High Purity CAS 85118-38-5 | Specifications, Safety, Applications [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 13959-02-9 [chemicalbook.com]
- 4. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]
An In-depth Technical Guide to the Thermodynamic and Physical Properties of 3-Bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromoisonicotinic acid, a halogenated derivative of isonicotinic acid, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of anti-tuberculosis agents.[1] A thorough understanding of its physicochemical and thermodynamic properties is paramount for its effective utilization in medicinal chemistry, process development, and formulation. This technical guide provides a comprehensive overview of the known physical and thermodynamic characteristics of this compound, details standard experimental protocols for their determination, and illustrates its significance in synthetic pathways.
Physicochemical Properties
This compound presents as an off-white to white crystalline solid.[1] A compilation of its key physical and chemical properties is presented below for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄BrNO₂ | [2][3][4] |
| Molecular Weight | 202.01 g/mol | [2][3][4] |
| Melting Point | 175-176 °C (with decomposition) | [1] |
| 237-238 °C | ||
| Boiling Point (Predicted) | 403.1 ± 30.0 °C | |
| Density (Predicted) | 1.813 ± 0.06 g/cm³ | |
| pKa (Predicted) | 0.60 ± 0.10 | |
| LogP (Predicted) | 1.5423 | [2] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 1 | [2] |
| Appearance | Off-white solid |
Table 2: Spectroscopic Data for this compound
| Spectrum | Data | Source |
| ¹H NMR (δ, ppm) | 7.71 (1H, d, J = 4.8 Hz, 6-H), 8.70 (1H, d, J = 4.9 Hz, 5-H), 8.91 (1H, s, 2-H), 12.56 (1H, br, OH) | [1] |
| ¹³C NMR (δ, ppm) | 117.26 (4-C), 123.77 (6-C), 148.94 (5-C), 152.61 (2-C), 165.00 (C=O), 166.07 (3-C) | [1] |
| Mass Spectrum (m/z) | 202/200 (M-H)⁻ | [1] |
Table 3: Crystallographic Data for this compound
| Parameter | Value | Source |
| Crystal System | Triclinic | [1] |
| Space Group | P-1 | [1] |
| a | 7.2512(6) Å | [1] |
| b | 7.3916(6) Å | [1] |
| c | 7.4920(7) Å | [1] |
| α | 65.065(4)° | [1] |
| β | 68.858(4)° | [1] |
| γ | 64.919(4)° | [1] |
| Volume | 321.60(5) ų | [1] |
| Z | 2 | [1] |
| Temperature | 150(2) K | [1] |
Thermodynamic Properties
Table 4: Predicted Thermodynamic Properties (Conceptual)
| Property | Predicted Value | Method |
| Standard Enthalpy of Formation (ΔHf°) | Data not available | DFT (e.g., B3LYP, M06-2X) |
| Standard Gibbs Free Energy of Formation (ΔGf°) | Data not available | DFT (e.g., B3LYP, M06-2X) |
| Standard Entropy (S°) | Data not available | DFT (e.g., B3LYP, M06-2X) |
| Heat Capacity (Cp) | Data not available | DFT (e.g., B3LYP, M06-2X) |
Note: The values in this table are conceptual and would require specific computational studies to be determined.
Experimental Protocols
The following sections detail standard laboratory procedures for the determination of key physicochemical properties of this compound.
Melting Point Determination
The melting point is a fundamental property for assessing the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
A small amount of crystalline this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (1-2 mm in height) is packed into the sealed end.[5]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[5]
-
The sample is heated at a controlled rate. An initial rapid heating can be employed to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/min) for accuracy.[6]
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[6][7] For a pure compound, this range is typically narrow (0.5-1.0 °C).
Solubility Determination
The solubility of this compound in various solvents is a critical parameter for its use in synthesis and for purification processes like recrystallization.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Graduated pipettes
-
Analytical balance
Procedure for Qualitative Solubility:
-
Approximately 25 mg of this compound is placed into a clean, dry test tube.
-
0.5 mL of the solvent (e.g., water, ethanol, ethyl acetate, 5% NaOH, 5% HCl) is added to the test tube.[8]
-
The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for 1-2 minutes.
-
The mixture is visually inspected for the dissolution of the solid. The compound is classified as soluble or insoluble.
-
For water-soluble compounds, the pH of the resulting solution can be tested with pH paper to indicate acidic or basic properties.[8] A carboxylic acid like this compound is expected to form an acidic solution.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.
Apparatus:
-
Calibrated pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
A precisely weighed amount of this compound is dissolved in a known volume of deionized water (or a water-cosolvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
The initial pH of the solution is recorded.
-
The standardized NaOH solution is added incrementally from the burette (e.g., in 0.1-0.5 mL aliquots).
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.
Synthetic Pathway Visualization
This compound is a key building block in the synthesis of antitubercular agents. The following diagram illustrates a generalized synthetic workflow for its preparation.
Caption: Synthetic pathway for this compound.
Conclusion
This technical guide has summarized the key thermodynamic and physical properties of this compound, providing a valuable resource for professionals in research and drug development. The included experimental protocols offer standardized methodologies for property determination, ensuring data consistency and reliability. The visualization of its synthetic pathway highlights its importance as a precursor in medicinal chemistry. While a comprehensive experimental thermodynamic profile remains to be fully elucidated, the data and methods presented herein provide a solid foundation for the informed application of this important chemical intermediate.
References
- 1. This compound | 13959-02-9 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 13959-02-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CAS: 13959-02-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. byjus.com [byjus.com]
- 8. www1.udel.edu [www1.udel.edu]
A Comprehensive Review on the Synthesis of Isonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a heterocyclic organic compound that serves as a fundamental scaffold in a vast array of pharmacologically active molecules and functional materials. Its derivatives are integral to the development of numerous drugs, most notably isoniazid, a cornerstone in the treatment of tuberculosis. The pyridine ring and the carboxylic acid group offer multiple sites for chemical modification, leading to a rich and diverse chemical space for drug discovery and materials science. This technical guide provides an in-depth review of the key synthetic methodologies for producing isonicotinic acid and its principal derivatives, including esters, amides, and hydrazides, as well as strategies for substitution on the pyridine ring. Detailed experimental protocols for seminal reactions are provided, along with tabulated quantitative data for comparative analysis.
Synthesis of the Isonicotinic Acid Core
The production of isonicotinic acid itself is a critical first step. A common industrial method involves the oxidation of γ-picoline (4-methylpyridine). Another significant approach begins with a mixture of beta and gamma picolines, which are often difficult to separate due to their close boiling points. This method involves a reaction with benzaldehyde to form 4-styryl pyridine from gamma picoline, which is then oxidized.[1]
A notable synthesis route involves the oxidation of 4-vinylpyridines with nitric acid, either alone or mixed with sulfuric acid, to produce isonicotinic acid in high purity.[2] This method can also be applied to mixtures of beta-picoline and 4-vinylpyridine, where the vinyl group is selectively oxidized.[2]
Biocatalytic Synthesis of Isonicotinic Acid
In recent years, enzymatic and whole-cell biocatalysis have emerged as green and efficient alternatives to traditional chemical synthesis. These methods offer high conversion rates under mild reaction conditions.[3] Nitrilase-containing microorganisms can hydrolyze 4-cyanopyridine directly to isonicotinic acid. For instance, Pseudomonas putida has been used for the bench-scale production of isonicotinic acid from 4-cyanopyridine, achieving high yields.[4] Similarly, nitrilases from organisms like Zobellia galactanivorans have demonstrated high productivity.[3][5]
Synthesis of Isonicotinic Acid Derivatives
The carboxylic acid moiety of isonicotinic acid is the primary site for derivatization, leading to the formation of esters, amides, and hydrazides.
Isonicotinic Acid Esters
Esterification of isonicotinic acid is a fundamental transformation. Common methods include Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, or reaction with thionyl chloride to form the acyl chloride followed by treatment with an alcohol.
Experimental Protocol: Synthesis of Methyl Isonicotinate
To a stirred solution of isonicotinic acid (1.66 g, 10 mmol) in methanol (20 mL), thionyl chloride (1.45 mL, 20 mmol) is added dropwise over 1 hour at 0 °C. The reaction mixture is then stirred for 12 hours at 50 °C. After cooling to room temperature, the mixture is diluted with water (25 mL). Methanol is evaporated, and the pH is adjusted to ~6 with aqueous sodium bicarbonate. The product is extracted three times with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the methyl ester.
Isonicotinic Acid Amides (Isonicotinamides)
Isonicotinamides can be synthesized from isonicotinic acid via activation of the carboxylic acid (e.g., conversion to the acid chloride or use of coupling agents) followed by reaction with an amine. A prevalent industrial method involves the partial hydrolysis of 4-cyanopyridine.
Experimental Protocol: Synthesis of Isonicotinamide from 4-Cyanopyridine
A continuous flow synthesis has been developed for the hydrolysis of 4-cyanopyridine. A solution of 4-cyanopyridine (0.50 M) in a 7:3 methanol/water mixture is pumped through a microreactor at a controlled flow rate. Simultaneously, a solution of sodium hydroxide (e.g., 0.10 M) is introduced into the reactor. The reaction is typically carried out at an elevated temperature (e.g., 90 °C). The residence time in the reactor is optimized to maximize the conversion to isonicotinamide.[6]
Isonicotinic Acid Hydrazide (Isoniazid) and Isonicotinohydrazones
Isoniazid is a crucial anti-tuberculosis drug synthesized by the reaction of an isonicotinic acid ester or acid chloride with hydrazine hydrate. A continuous flow process for the synthesis of isoniazid has also been developed, which involves the initial formation of isonicotinamide from 4-cyanopyridine, followed by an in-line reaction with hydrazine hydrate without isolation of the intermediate.[6][7]
Isonicotinohydrazones are a significant class of derivatives formed by the condensation of isoniazid with various aldehydes and ketones. These derivatives have been extensively explored for their diverse biological activities.[8][9][10][11]
Experimental Protocol: General Synthesis of Isonicotinohydrazones
An equimolar solution of isonicotinic acid hydrazide (isoniazid) and a substituted aldehyde in ethanol is refluxed for 4-5 hours. The resulting precipitate is filtered, washed, and recrystallized from ethanol to yield the pure isonicotinohydrazone.[9]
Synthesis of Ring-Substituted Isonicotinic Acid Derivatives
Introducing substituents onto the pyridine ring of isonicotinic acid opens up a vast chemical space for the development of new derivatives with tailored properties.
Halogenation
Halogenated isonicotinic acids are valuable intermediates. For instance, 2-chloroisonicotinic acid can be synthesized from nicotinic acid N-oxide by treatment with phosphorus oxychloride.[12][13]
Experimental Protocol: Synthesis of 2-Chloronicotinic Acid
Nicotinic acid N-oxide (70 g) is suspended in phosphorus oxychloride (300 ml). Triethylamine (50 g) is added dropwise at room temperature, leading to an exothermic reaction and dissolution of the starting material. The solution is then heated at 100 °C for 4 hours. Excess phosphorus oxychloride is removed by distillation under vacuum. The residue is carefully added to water, and the pH is adjusted to 2.0-2.5 with dilute caustic soda solution to precipitate the 2-chloronicotinic acid. The product is collected by filtration.[13]
Hydroxylation
Hydroxy-substituted isonicotinic acids are also important building blocks. For example, 3-hydroxyisonicotinic acid has been synthesized and investigated for its biological activities.
Metal-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions are powerful tools for the functionalization of the pyridine ring. Halogenated isonicotinic acid derivatives can be used in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions to introduce aryl, alkynyl, and amino substituents, respectively.
-
Suzuki Coupling: This reaction couples an organoboron compound with an organohalide. It is widely used for the synthesis of biaryl compounds and can be applied to chloropyridines.[14][15][16]
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and is effective for the alkynylation of halopyridines.[17][18][19][20]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, providing a route to various aminopyridine derivatives.[21][22][23][24][25]
Synthesis of Isonicotinic Acid N-Oxide
Isonicotinic acid N-oxide is a useful intermediate for further functionalization of the pyridine ring. It can be prepared by the oxidation of isonicotinic acid.
Quantitative Data Summary
The following tables summarize quantitative data for some of the key synthetic transformations discussed.
Table 1: Synthesis of Isonicotinamide from 4-Cyanopyridine in a Continuous Flow Reactor [6]
| [4-Cyanopyridine] (M) | [NaOH] (M) | Temperature (°C) | Residence Time (min) | Conversion (%) |
| 0.50 | 0.10 | 90 | 1.5 - 32 | Varies with residence time |
Table 2: Synthesis of 2-Chloronicotinic Acid [13]
| Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| Nicotinic acid N-oxide | POCl₃, Triethylamine | 65 - 70 | 173 - 175 |
Table 3: Biocatalytic Synthesis of Isonicotinic Acid from 4-Cyanopyridine [4]
| Biocatalyst | Substrate Concentration | Time (min) | Product Concentration (g/L) |
| Pseudomonas putida CGMCC3830 | 100 mM | 20 | Fully converted |
| Pseudomonas putida CGMCC3830 | Fed-batch | 200 | 123 |
Diagrams of Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and experimental workflows.
Caption: Key synthetic routes to isonicotinic acid and its primary derivatives.
Caption: Pathways for the functionalization of the isonicotinic acid pyridine ring.
Caption: Workflow for the continuous flow synthesis of isoniazid.
Conclusion
The synthesis of isonicotinic acid derivatives is a rich and evolving field of research. While traditional methods for the synthesis of the core and its primary derivatives are well-established, modern techniques such as continuous flow chemistry and biocatalysis are offering more efficient, sustainable, and scalable routes. Furthermore, the application of metal-catalyzed cross-coupling reactions has significantly expanded the accessible chemical space for novel, ring-functionalized derivatives. This guide provides a foundational understanding of the key synthetic methodologies, which will be invaluable for researchers and professionals in the fields of medicinal chemistry and materials science as they continue to explore the potential of this versatile heterocyclic scaffold.
References
- 1. chempanda.com [chempanda.com]
- 2. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 3. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN114981244A - Continuous flow synthesis method for preparing isoniazid - Google Patents [patents.google.com]
- 7. WO2021069975A1 - A continuous flow synthesis method for the manufacture of isoniazid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ect-journal.kz [ect-journal.kz]
- 11. mdpi.com [mdpi.com]
- 12. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 13. prepchem.com [prepchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Methodological & Application
Application Notes: Suzuki Coupling Reactions of 3-Bromoisonicotinic Acid for the Synthesis of 3-Arylisonicotinic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid) with an organic halide or triflate.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse array of boronic acids make it an indispensable tool in the pharmaceutical and materials science industries.[2] The synthesis of 3-arylisonicotinic acids is of significant interest as this structural motif is present in numerous biologically active molecules and serves as a key building block for drug development. 3-Bromoisonicotinic acid is a readily available starting material for accessing these valuable compounds.
This document provides a detailed protocol for the Suzuki coupling reaction of this compound with various arylboronic acids. The reaction is versatile and can be adapted for a range of substituted arylboronic acids, facilitating the creation of diverse molecular libraries.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the 3-arylisonicotinic acid product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[4]
Comparative Data for Suzuki Coupling Reactions
The efficiency of the Suzuki coupling of this compound is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous 5-bromonicotinic acid with various arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |
| 4 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 91 |
| 5 | 2-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 78 |
Detailed Experimental Protocol: Solution-Phase Synthesis
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid in a solution-phase reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O (4:1), DMF, Toluene)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via a syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and an organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 3-arylisonicotinic acid.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes: 3-Bromoisonicotinic Acid as a Versatile Precursor for c-Met Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoisonicotinic acid is a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its pyridine core and strategically placed bromine and carboxylic acid functionalities allow for sequential, site-selective modifications, making it an ideal starting point for the construction of complex heterocyclic molecules. This document outlines the application of this compound as a precursor for the synthesis of potent and selective c-Met kinase inhibitors, a class of targeted therapeutics for the treatment of various cancers.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, migration, and invasion.[1] Aberrant activation of the c-Met signaling pathway through mutation, amplification, or overexpression is a key driver in the development and progression of numerous human cancers.[1] Therefore, the development of small molecule inhibitors targeting c-Met is a significant area of focus in oncology drug discovery.
The general synthetic strategy highlighted here involves two key transformations of the this compound scaffold:
-
Suzuki-Miyaura Cross-Coupling: To introduce a key aryl or heteroaryl moiety at the 3-position of the pyridine ring.
-
Amide Bond Formation: To couple the isonicotinic acid with a variety of amine-containing fragments, allowing for the exploration of structure-activity relationships (SAR).
This approach provides a modular and efficient route to a diverse library of potential c-Met inhibitors.
Core Reactions and Workflow
The synthetic pathway to generate c-Met inhibitors from this compound is a two-step process. The first step involves a Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 3-position of the pyridine ring. This is followed by an amide coupling reaction at the carboxylic acid moiety to introduce the final fragment of the inhibitor.
Signaling Pathway of c-Met
The c-Met signaling pathway is initiated by the binding of its ligand, HGF. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. These phosphorylated residues serve as docking sites for various downstream signaling proteins, activating multiple intracellular cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways collectively drive cellular responses such as proliferation, survival, migration, and invasion. Dysregulation of this pathway is a hallmark of many cancers.
Data Presentation
The following tables summarize quantitative data for the key synthetic steps, based on representative procedures.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 88 | >95 |
| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 92 | >97 |
| 3 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 16 | 85 | >96 |
| 4 | 3-Aminophenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DMF/H₂O (5:1) | 95 | 10 | 78 | >95 |
Table 2: Amide Coupling of 3-Aryl-isonicotinic Acid Derivatives
| Entry | 3-Aryl-isonicotinic Acid | Amine | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 3-Phenylisonicotinic acid | Aniline | HATU | DIPEA | DMF | 25 | 4 | 95 | >98 |
| 2 | 3-(4-Fluorophenyl)isonicotinic acid | 2,6-Difluoroaniline | T3P | Pyridine | Acetonitrile | 50 | 6 | 89 | >97 |
| 3 | 3-(1-Methyl-1H-pyrazol-4-yl)isonicotinic acid | 3-Fluoroaniline | EDC/HOBt | NMM | DCM | 25 | 12 | 91 | >98 |
| 4 | 3-(3-Aminophenyl)isonicotinic acid | 2-Chloro-4-fluoroaniline | HATU | DIPEA | DMF | 25 | 5 | 87 | >96 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid or ester.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and acidify with 1M HCl to pH ~4-5.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 3-aryl-isonicotinic acid.
Protocol 2: General Procedure for Amide Coupling of 3-Aryl-isonicotinic Acid
This protocol outlines a general method for the amide bond formation between a 3-aryl-isonicotinic acid and a substituted aniline using HATU as the coupling agent.
Materials:
-
3-Aryl-isonicotinic acid (1.0 equiv)
-
Substituted aniline (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the 3-aryl-isonicotinic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the substituted aniline to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous LiCl solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the final c-Met inhibitor.
References
Synthesis of 3-Bromoisonicotinic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-bromoisonicotinic acid and its derivatives. This compound is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the development of novel pharmaceuticals and functional materials. The following sections outline two primary synthetic strategies: the Sandmeyer reaction starting from 3-aminoisonicotinic acid and a lithiation-carboxylation route from 3-bromopyridine. A third potential method, direct bromination of isonicotinic acid, is also discussed.
Method 1: Sandmeyer Reaction of 3-Aminoisonicotinic Acid
This method involves the diazotization of 3-aminoisonicotinic acid followed by a copper-catalyzed bromination. It is a reliable method for introducing a bromine atom at the 3-position of the isonicotinic acid scaffold.
Signaling Pathway and Logic
Application of 3-Bromoisonicotinic Acid in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoisonicotinic acid, a substituted pyridine carboxylic acid, has emerged as a versatile building block in the field of materials science. Its unique electronic and structural properties, arising from the presence of a bromine substituent, a carboxylic acid group, and a pyridine nitrogen atom, make it an attractive ligand for the construction of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit a range of interesting properties, including photoluminescence and potential for catalytic and magnetic applications. This document provides detailed application notes and experimental protocols for the synthesis and characterization of materials derived from this compound.
Key Applications
The primary application of this compound in materials science lies in its use as an organic linker to create coordination polymers with diverse structural motifs and functionalities. The bromine atom can influence the crystal packing through halogen bonding and can also serve as a site for post-synthetic modification. The carboxylate and pyridine groups provide versatile coordination sites for a variety of metal ions.
A notable example is the synthesis of a cadmium(II) coordination polymer with 3-bromoisonicotinate, which demonstrates the ligand's ability to form complex, multi-dimensional structures.
Experimental Protocols
Synthesis of a Cadmium(II) Coordination Polymer with 3-Bromoisonicotinate
This protocol details the hydrothermal synthesis of a cadmium(II) coordination polymer using this compound.
Materials:
-
This compound (C₆H₄BrNO₂)
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Sodium nitrite (NaNO₂)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave (25 mL)
-
Oven
-
Analytical balance
-
pH meter
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 50 mL beaker, dissolve this compound (0.0606 g, 0.3 mmol) in 10 mL of deionized water with stirring.
-
In a separate beaker, dissolve cadmium(II) nitrate tetrahydrate (0.0925 g, 0.3 mmol) and sodium nitrite (0.0207 g, 0.3 mmol) in 10 mL of deionized water.
-
Slowly add the cadmium(II) nitrate and sodium nitrite solution to the this compound solution while stirring.
-
Adjust the pH of the resulting mixture to approximately 4.0 using a dilute solution of nitric acid or sodium hydroxide as needed.
-
Transfer the final mixture to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting colorless, block-shaped crystals by filtration.
-
Wash the crystals with deionized water and then with a small amount of ethanol.
-
Dry the crystals in air at room temperature.
Expected Product:
The synthesis yields a coordination polymer with the formula [C₁₉H₁₂Br₃Cd₂N₃O₉]. The asymmetric unit consists of two Cd(II) ions, three 3-bromoisonicotinate ligands, one nitrite ion, one coordinated water molecule, and one free water molecule.
Data Presentation
Crystallographic Data for the Cadmium(II) Coordination Polymer
| Parameter | Value |
| Chemical Formula | C₁₉H₁₂Br₃Cd₂N₃O₉ |
| Formula Weight | 990.84 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.356(3) |
| b (Å) | 17.589(4) |
| c (Å) | 10.112(2) |
| β (°) | 94.58(3) |
| Volume (ų) | 2544.1(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 2.586 |
Visualizations
Logical Relationship in Coordination Polymer Formation
The following diagram illustrates the logical steps involved in the self-assembly of the cadmium(II) coordination polymer from its constituent components.
Caption: Hydrothermal synthesis workflow for the cadmium(II) coordination polymer.
Experimental Workflow for Synthesis and Characterization
This diagram outlines the general workflow from synthesis to characterization of materials based on this compound.
Caption: General experimental workflow for material synthesis and analysis.
Application Notes and Protocols for the Carboxylation of 3-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of nicotinic acid (pyridine-3-carboxylic acid) through the carboxylation of 3-bromopyridine. Four primary synthetic strategies are discussed: Grignard reagent-mediated carboxylation, palladium-catalyzed direct carboxylation, organolithium-mediated carboxylation, and a proposed Negishi-type carboxylation. Each method's principles, advantages, and limitations are outlined, followed by comprehensive experimental protocols and comparative data.
Introduction
Nicotinic acid is a vital building block in the pharmaceutical and agrochemical industries. The carboxylation of readily available 3-bromopyridine offers a direct route to this important scaffold. The selection of the appropriate synthetic method depends on factors such as substrate scope, functional group tolerance, reaction conditions, and scalability. This guide aims to provide researchers with the necessary information to make an informed decision based on their specific research and development needs.
Methodological Overview
Four key methodologies for the carboxylation of 3-bromopyridine are presented:
-
Grignard Reagent Method: This classic method involves the formation of a 3-pyridyl Grignard reagent, which then acts as a nucleophile to attack carbon dioxide.
-
Palladium-Catalyzed Direct Carboxylation: A modern approach that avoids the pre-formation of a stoichiometric organometallic reagent, offering broader functional group compatibility.
-
Organolithium Method: This pathway utilizes a highly reactive organolithium intermediate generated via lithium-halogen exchange, followed by quenching with carbon dioxide.
-
Negishi-Type Carboxylation: This proposed method involves the formation of a more tolerant organozinc reagent, which can then undergo a transition metal-catalyzed carboxylation.
Data Presentation: Comparison of Carboxylation Methods
The following table summarizes the key parameters for the different experimental approaches to the carboxylation of 3-bromopyridine.
| Parameter | Grignard Reagent Method | Palladium-Catalyzed Direct Carboxylation | Organolithium Method | Negishi-Type Carboxylation (Proposed) |
| Key Reagents | Mg, I₂ (activator), CO₂ (dry ice) | Pd(OAc)₂, tBuXPhos, Et₂Zn, CO₂ | n-BuLi, CO₂ | Zn dust, LiCl, Pd catalyst, CO₂ |
| Solvent | THF or Diethyl Ether | DMA/Hexanes | Toluene or THF | THF |
| Temperature | 0 °C to reflux (Grignard formation); -78 °C (Carboxylation) | 40 °C | -78 °C to -50 °C | 25-50 °C (Organozinc formation) |
| Reaction Time | 2-4 hours | 12-24 hours | 1-2 hours | 2-24 hours |
| Reported Yield | Moderate to Good | Moderate to Good[1] | Good to High[2][3] | Moderate to Good (projected) |
| Key Advantages | Well-established, cost-effective reagents. | High functional group tolerance, avoids strong bases. | High reactivity, rapid reaction times. | Good functional group tolerance, milder than organolithium. |
| Key Disadvantages | Sensitive to moisture and air, potential for side reactions. | Requires a catalyst system, higher cost. | Requires very low temperatures, highly reactive reagents. | Requires preparation of organozinc reagent, less documented for carboxylation. |
Experimental Protocols
Method 1: Grignard Reagent-Mediated Carboxylation
This protocol involves the formation of 3-pyridylmagnesium bromide followed by its reaction with solid carbon dioxide (dry ice).
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Iodine (one crystal)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Dry Ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Protocol:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 equivalents) and a small crystal of iodine to a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Add a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. The molar ratio of 3-bromopyridine to magnesium should be in the range of 1:1.15 to 1:1.16.[4]
-
Initiate the reaction by gentle heating. Once the reaction starts (disappearance of iodine color and gentle reflux), continue the addition of the 3-bromopyridine solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.
-
-
Carboxylation:
-
In a separate flask, place an excess of crushed dry ice.
-
Under an inert atmosphere, slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
-
Work-up and Purification:
-
Quench the reaction mixture by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ to remove unreacted acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nicotinic acid.
-
The product can be further purified by recrystallization.
-
Method 2: Palladium-Catalyzed Direct Carboxylation
This protocol is adapted from the direct carboxylation of aryl bromides developed by Correa and Martín.[1]
Materials:
-
3-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
tBuXPhos (Di-tert-butyl(2′,4′,6′-triisopropyl-[1,1′-biphenyl]-2-yl)phosphine)
-
Diethylzinc (Et₂Zn) solution (1.0 M in hexanes)
-
Anhydrous Dimethylacetamide (DMA)
-
Carbon Dioxide (CO₂) gas (balloon or cylinder)
-
1 M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup:
-
In a dry Schlenk tube under an inert atmosphere, add 3-bromopyridine (1.0 equivalent), Pd(OAc)₂ (5-10 mol%), and tBuXPhos (6-12 mol%).
-
Add anhydrous DMA to dissolve the solids.
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Carboxylation:
-
Add diethylzinc solution (2.0 equivalents) dropwise to the reaction mixture at room temperature.
-
Evacuate and backfill the Schlenk tube with CO₂ (1 atm, balloon) three times.
-
Heat the reaction mixture to 40 °C and stir for 12-24 hours under a CO₂ atmosphere. For higher pressures, a high-pressure reactor can be used with up to 10 atm of CO₂.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Method 3: Organolithium-Mediated Carboxylation
This protocol involves a lithium-halogen exchange to form 3-lithiopyridine, which is then carboxylated.
Materials:
-
3-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Carbon Dioxide (CO₂) gas or dry ice
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Diethyl Ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Lithiation:
-
In a dry, three-necked flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 equivalent) in anhydrous toluene or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.0-1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.[5]
-
After addition, stir the mixture at -78 °C for 30 minutes, then allow it to warm to -50 °C and stir for an additional 30 minutes.[3]
-
-
Carboxylation:
-
Cool the 3-lithiopyridine solution back to -78 °C.
-
Bubble CO₂ gas through the solution for 30-60 minutes, or carefully add an excess of crushed dry ice in portions.
-
Allow the reaction mixture to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
-
Method 4: Negishi-Type Carboxylation (Proposed)
This proposed protocol involves the formation of a 3-pyridylzinc reagent followed by a palladium-catalyzed carboxylation.
Materials:
-
3-Bromopyridine
-
Zinc dust
-
Lithium chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., PPh₃, XPhos)
-
Carbon Dioxide (CO₂) gas
-
1 M Hydrochloric acid (HCl)
-
Organic solvent for extraction
Protocol:
-
Organozinc Reagent Formation:
-
In a dry flask under an inert atmosphere, add zinc dust (1.5 equivalents) and LiCl (1.5 equivalents).
-
Add a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF.
-
Stir the mixture at 25-50 °C for 2-4 hours to form the 3-pyridylzinc reagent.[6]
-
-
Carboxylation (Proposed):
-
In a separate Schlenk tube, add the palladium catalyst (2-5 mol%) and ligand (4-10 mol%) under an inert atmosphere.
-
Add the freshly prepared solution of the 3-pyridylzinc reagent.
-
Evacuate and backfill the tube with CO₂ (1-10 atm).
-
Stir the reaction at a suitable temperature (e.g., 25-80 °C) for 12-24 hours.
-
-
Work-up and Purification:
-
Follow a standard aqueous work-up procedure as described in the previous methods (acidification, extraction, drying, and purification).
-
Visualizations
The following diagrams illustrate the experimental workflows for the primary carboxylation methods.
Caption: Workflow for Grignard Reagent-Mediated Carboxylation.
Caption: Workflow for Palladium-Catalyzed Direct Carboxylation.
Caption: Workflow for Organolithium-Mediated Carboxylation.
References
- 1. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. CN110357853B - Synthesis method of (R, S-) nicotine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
Application Notes and Protocols for the Quantification of 3-Bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Bromoisonicotinic acid, a key intermediate in pharmaceutical synthesis. The following sections outline validated methods using High-Performance Liquid Chromatography (HPLC) with UV detection and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Overview of Analytical Techniques
The quantification of this compound is crucial for process monitoring, quality control of raw materials, and stability testing of pharmaceutical intermediates. Due to its chemical properties—a polar aromatic carboxylic acid—liquid chromatography-based methods are most suitable for its analysis.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely accessible technique for quantifying this compound, particularly at higher concentrations. This method offers excellent precision and accuracy for routine analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for trace-level quantification due to its high sensitivity and selectivity. LC-MS/MS is ideal for analyzing this compound in complex matrices such as biological fluids or in finished drug products where it may be present as an impurity.
Quantitative Data Summary
The following table summarizes the typical quantitative performance data for the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 500 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (%RSD) | < 2% | < 5% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
3.1.1. Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
3.1.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
3.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
3.1.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (80% A: 20% B) to achieve concentrations ranging from 1 µg/mL to 500 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3.1.5. Analysis Workflow
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-Bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoisonicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its efficient large-scale production is crucial for drug development and manufacturing. This document provides detailed protocols for the synthesis and purification of this compound, suitable for industrial applications. The described methods are based on established chemical principles and data from relevant patents and publications, focusing on a two-step synthetic route starting from 4-methyl-3-nitropyridine, followed by a robust purification protocol.
Synthesis of this compound: A Two-Step Approach
The recommended large-scale synthesis of this compound involves two main stages:
-
Synthesis of the Intermediate: 3-Bromo-4-methylpyridine. This step is based on a patented method involving the reduction of 4-methyl-3-nitropyridine to 4-methyl-3-aminopyridine, followed by a Sandmeyer-type reaction to introduce the bromine atom.
-
Oxidation of 3-Bromo-4-methylpyridine to this compound. This step adapts established industrial methods for the oxidation of picoline derivatives to their corresponding carboxylic acids.
Logical Workflow for Synthesis
Caption: Overall workflow for the synthesis of crude this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 3-Bromo-4-methylpyridine
This protocol is adapted from the methodology described in patent CN104945314A.
1.1: Hydrogenation of 4-Methyl-3-nitropyridine
-
Materials:
-
4-Methyl-3-nitropyridine
-
Methanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Diatomaceous earth
-
Dichloromethane
-
-
Equipment:
-
Large-scale autoclave
-
Filtration unit
-
Rotary evaporator
-
-
Procedure:
-
Charge the autoclave with 4-methyl-3-nitropyridine (e.g., 13.8 kg, 100 mol) and methanol (e.g., 100 L).
-
Add 10% Pd/C catalyst (e.g., 100 g).
-
Pressurize the autoclave with hydrogen gas to 0.5 MPa.
-
Heat the reaction mixture to 30-40°C and maintain for 15 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain 4-methyl-3-aminopyridine.
-
1.2: Bromination of 4-Methyl-3-aminopyridine
-
Materials:
-
4-Methyl-3-aminopyridine (from step 1.1)
-
Appropriate acid (e.g., hydrobromic acid)
-
Bromine
-
Sodium nitrite
-
Sodium hydroxide solution
-
Organic extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Equipment:
-
Jacketed reactor with cooling capabilities
-
Dropping funnel
-
Extraction vessel
-
Rotary evaporator
-
-
Procedure:
-
In the jacketed reactor, dissolve the 4-methyl-3-aminopyridine in the acid and cool the mixture to -10°C to 0°C.
-
Slowly add bromine via the dropping funnel, maintaining the low temperature.
-
After the bromine addition, add a solution of sodium nitrite in water dropwise, ensuring the temperature remains controlled.
-
Once the addition is complete, adjust the pH of the solution to alkaline using a sodium hydroxide solution.
-
Transfer the mixture to an extraction vessel and extract with the organic solvent (e.g., three times with ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-4-methylpyridine.
-
Quantitative Data for 3-Bromo-4-methylpyridine Synthesis
| Parameter | Value | Reference |
| Starting Material | 4-Methyl-3-nitropyridine (13.8 g, 0.1 mol scale) | [1] |
| Catalyst (Hydrogenation) | 10% Pd/C (0.1 g) | [1] |
| Hydrogen Pressure | 0.5 MPa | [1] |
| Hydrogenation Temperature | 20-40 °C | [1] |
| Molar Yield (4-methyl-3-aminopyridine) | 93-97% | [1] |
| Bromination Temperature | -10 to 0 °C | [1] |
| Overall Yield (3-bromo-4-methylpyridine) | High (suitable for industrial production) | [1] |
Step 2: Oxidation of 3-Bromo-4-methylpyridine to this compound
This protocol is a generalized procedure based on industrial methods for the oxidation of picolines.[2][3]
-
Materials:
-
3-Bromo-4-methylpyridine (from Step 1)
-
Acetic acid (solvent)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂)
-
Sodium bromide (NaBr)
-
Compressed air or oxygen
-
-
Equipment:
-
High-pressure reactor equipped with gas inlet, stirrer, and temperature control
-
-
Procedure:
-
Charge the high-pressure reactor with 3-bromo-4-methylpyridine, acetic acid, cobalt(II) acetate, manganese(II) acetate, and sodium bromide.
-
Seal the reactor and pressurize with compressed air or oxygen to the desired pressure (e.g., 2-3 MPa).
-
Heat the reaction mixture to 150-210°C with vigorous stirring.
-
Maintain these conditions for several hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).
-
After completion, cool the reactor to room temperature and carefully vent the excess gas.
-
The crude this compound can be isolated by cooling the reaction mixture to induce precipitation, followed by filtration.
-
Quantitative Data for Oxidation of Picoline Derivatives
| Parameter | Value (for 3-picoline oxidation) | Reference |
| Catalyst System | Co(OAc)₂/Mn(OAc)₂/NaBr | [2] |
| Solvent | Acetic Acid | [2] |
| Temperature | 150-210 °C | [2] |
| Pressure | 2-3 MPa (Oxygen/Air) | [2][3] |
| Conversion of Picoline | >95% | [2] |
| Yield of Carboxylic Acid | ~95% | [2] |
Note: These conditions for picoline oxidation serve as a strong starting point for the optimization of 3-bromo-4-methylpyridine oxidation.
Purification of this compound
The primary method for purifying crude this compound is recrystallization.
Purification Workflow
Caption: General workflow for the purification of this compound.
Recrystallization Protocol
-
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol, or isopropyl alcohol)[4]
-
Activated charcoal (optional, for color removal)
-
-
Equipment:
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
-
Drying oven or desiccator
-
-
Procedure:
-
Place the crude this compound in a large Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., isopropyl alcohol).
-
Heat the mixture to boiling with stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved.[4]
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.[4]
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[4]
-
Dry the purified crystals in a drying oven or desiccator.
-
Recrystallization Solvent Selection
| Solvent | Suitability for Pyridine Carboxylic Acids | Reference |
| Water | Good for polar compounds; solubility is temperature-dependent. | [5] |
| Ethanol | Commonly used for recrystallization of organic acids. | [5] |
| Isopropyl Alcohol | Shown to yield high-purity crystals for bromonicotinic acids. | [4] |
Conclusion
The provided protocols offer a comprehensive guide for the large-scale synthesis and purification of this compound. By following the two-step synthesis from 4-methyl-3-nitropyridine and employing the detailed recrystallization procedure, researchers and drug development professionals can achieve high yields of pure product suitable for further applications. Careful optimization of the oxidation and purification steps will be key to achieving the desired scale and purity for industrial production.
References
3-Bromoisonicotinic Acid: A Versatile Ligand in Organometallic Chemistry for Advanced Material Synthesis and Functionalization
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromoisonicotinic acid is a pyridine-based carboxylic acid ligand that has garnered interest in organometallic chemistry and materials science. Its structure, featuring a coordinating carboxylic acid group, a nitrogen atom within the pyridine ring, and a reactive bromine substituent, makes it a versatile building block for the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. The presence of the bromine atom offers a unique advantage for post-synthetic modification, allowing for the introduction of diverse functionalities to tailor the properties of the resulting materials for specific applications, including catalysis, gas storage, and sensing. While specific examples of organometallic complexes based solely on this compound are emerging, its potential is underscored by studies on analogous halogenated nicotinic acid derivatives.
Key Applications
The application of this compound as a ligand in organometallic chemistry primarily revolves around the construction of coordination polymers and MOFs. These materials can be designed to exhibit a range of valuable properties:
-
Platform for Post-Synthetic Modification (PSM): The carbon-bromine bond on the pyridine ring serves as a reactive handle for a variety of organic transformations. This allows for the covalent modification of the ligand after the framework has been assembled, enabling the introduction of new functional groups that can enhance properties such as catalytic activity, selective adsorption, and sensing capabilities.
-
Development of Luminescent Materials: When complexed with lanthanide ions, ligands containing aromatic rings can act as "antennas" to sensitize the metal's luminescence. While specific studies on this compound with lanthanides are not extensively documented, related nicotinic and isonicotinic acid ligands have been successfully used to create luminescent lanthanide complexes.
-
Catalysis: The porous nature of MOFs derived from this compound can provide confined environments for catalytic reactions. The functional groups introduced via PSM can act as active catalytic sites.
-
Sensing: The tunable electronic properties of the pyridine ring and the potential for introducing specific binding sites through PSM make these materials promising candidates for chemical sensors. For instance, the luminescence of a lanthanide-based MOF can be quenched or enhanced in the presence of specific analytes.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of organometallic complexes using this compound, based on established methods for similar ligands.
Protocol 1: Solvothermal Synthesis of a Metal-Organic Framework
This protocol describes a typical solvothermal synthesis of a MOF using this compound and a metal salt (e.g., Zinc nitrate).
Materials:
-
This compound
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol, 20.2 mg) in 5 mL of DMF.
-
In a separate vial, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol, 29.7 mg) in 5 mL of ethanol.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 120 °C) for a designated period (e.g., 48 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration and wash them with fresh DMF and then ethanol to remove unreacted starting materials.
-
Dry the product under vacuum at an elevated temperature (e.g., 80 °C) to remove solvent molecules from the pores.
Workflow Diagram:
Caption: Workflow for the solvothermal synthesis of a MOF.
Protocol 2: Post-Synthetic Modification via Suzuki Coupling
This protocol outlines a method for functionalizing a bromo-tagged MOF using a Suzuki coupling reaction to introduce a new aryl group.
Materials:
-
Bromo-functionalized MOF (synthesized as in Protocol 1)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF/H₂O mixture)
Procedure:
-
Activate the bromo-functionalized MOF by heating under vacuum to ensure pores are accessible.
-
In a round-bottom flask, suspend the activated MOF (e.g., 100 mg) in a degassed solvent mixture (e.g., 10 mL of 4:1 DMF/H₂O).
-
Add the arylboronic acid (e.g., 3 equivalents relative to the bromo-ligand content in the MOF), the palladium catalyst (e.g., 0.1 equivalents), and the base (e.g., 4 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specific temperature (e.g., 100 °C) for a set time (e.g., 24 hours).
-
After cooling, collect the modified MOF by filtration.
-
Wash the product extensively with DMF, water, and ethanol to remove residual reagents and catalyst.
-
Dry the functionalized MOF under vacuum.
Logical Relationship Diagram:
Safe handling and storage procedures for 3-Bromoisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and potential applications of 3-Bromoisonicotinic acid as a chemical intermediate in research and drug development.
Section 1: Safety and Handling
This compound is a halogenated pyridine derivative that requires careful handling to minimize exposure and ensure laboratory safety. Adherence to the following procedures is crucial.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood[1][2].
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Equipment | Standard | Purpose & Guidelines |
| Eye/Face Protection | Chemical safety goggles with side shields or a face shield. | OSHA 29 CFR 1910.133 or EU EN166 | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | EN 374 | Inspect gloves before use. Use proper glove removal technique to avoid skin contact. |
| Body Protection | Laboratory coat or chemical-resistant apron. | N/A | To prevent skin contact. Contaminated clothing should be removed immediately and washed before reuse. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | N/A | Required if dust is generated and ventilation is inadequate. |
Engineering Controls
| Control | Specification | Purpose |
| Ventilation | Work should be conducted in a chemical fume hood. | To minimize inhalation of dust and fumes. |
| Safety Equipment | An eyewash station and safety shower must be readily accessible. | For immediate response to accidental exposure. |
Section 2: Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of this compound and to comply with safety regulations.
Storage Procedures
| Condition | Requirement | Rationale |
| Container | Store in a tightly closed, original container. | To prevent contamination and exposure to moisture. |
| Environment | Keep in a dry, cool, and well-ventilated place. | To maintain chemical stability. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | To prevent hazardous chemical reactions. |
Disposal Procedures
All waste material should be disposed of in accordance with local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant. Do not allow the chemical to enter drains.
Section 3: Physicochemical and Spectroscopic Data
Understanding the properties of this compound is critical for its use in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13959-02-9 | [3] |
| Molecular Formula | C₆H₄BrNO₂ | [4] |
| Molecular Weight | 202.01 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 230-235 °C (decomposes) | [3] |
| Solubility | Soluble in DMSO and methanol. |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.95 (s, 1H), 8.85 (s, 1H), 8.69 (d, J=4.9 Hz, 1H), 7.85 (d, J=4.9 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 165.4, 153.2, 149.1, 141.2, 127.9, 122.3 |
Section 4: Experimental Protocols
This compound is a valuable intermediate in organic synthesis, particularly for creating more complex molecules for biological screening.[3] The following protocols are representative of its use.
Protocol for Amide Coupling Reaction
This protocol details a standard procedure for the synthesis of an amide derivative from this compound, a common step in creating compound libraries for drug discovery.
Materials:
-
This compound
-
Amine of interest
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringes, and standard glassware.
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine of interest (1.1 eq), followed by DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add PyBOP (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Hypothetical Application in a Drug Discovery Context
While this compound itself is not known to be a direct modulator of specific signaling pathways, its derivatives can be synthesized and screened for such activity. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers. Small molecule inhibitors targeting kinases within this pathway, such as MEK and ERK, are of significant therapeutic interest.
Derivatives of this compound, synthesized via protocols like the one described above, could be evaluated as potential inhibitors of the MAPK pathway.
Protocol: In Vitro Kinase Assay
This protocol provides a general framework for screening synthesized derivatives of this compound for inhibitory activity against a kinase like MEK1.
Materials:
-
Synthesized this compound derivative
-
Recombinant active MEK1 kinase
-
Kinase substrate (e.g., inactive ERK2)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound (this compound derivative) in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the MEK1 enzyme and its substrate (inactive ERK2) in the appropriate kinase assay buffer to the wells.
-
Incubate for a short period at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using a commercial detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety evaluation. All procedures should be conducted by trained personnel in a suitably equipped laboratory.
References
Application Notes and Protocols for the Use of 3-Bromoisonicotinic Acid in the Development of Anti-Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the urgent development of novel therapeutic agents. 3-Bromoisonicotinic acid has emerged as a valuable scaffold in the synthesis of new anti-tuberculosis compounds. Its structural similarity to isonicotinic acid, the core of the first-line anti-TB drug isoniazid, makes it an attractive starting point for the development of new derivatives with potentially enhanced efficacy and the ability to overcome existing resistance mechanisms.
This document provides detailed application notes on the use of this compound in anti-tuberculosis drug discovery, including quantitative data on the activity of its derivatives, comprehensive experimental protocols for their synthesis and evaluation, and visualizations of relevant pathways and workflows.
Application Notes
This compound serves as a key intermediate for the synthesis of various derivatives, primarily hydrazides and amides, which have demonstrated significant in vitro activity against Mycobacterium tuberculosis. The bromine substituent on the pyridine ring is of particular interest as it can influence the lipophilicity and electronic properties of the resulting molecules, potentially enhancing their ability to penetrate the mycobacterial cell wall and interact with their molecular targets.
Mechanism of Action:
The primary mechanism of action for isonicotinic acid derivatives, including those synthesized from this compound, is the inhibition of mycolic acid synthesis.[1] Mycolic acids are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[2] Isoniazid, a prodrug, is activated by the mycobacterial catalase-peroxidase enzyme (KatG) to its active form, which then covalently adducts with NAD(H) to inhibit the enoyl-acyl carrier protein reductase (InhA).[2] This disruption of mycolic acid biosynthesis leads to a loss of cell wall integrity and ultimately, bacterial cell death. It is hypothesized that derivatives of this compound follow a similar pathway, although the bromo-substituent may influence the rate of activation or the affinity for the target enzyme.
Structure-Activity Relationship (SAR):
Studies on nicotinic acid hydrazide derivatives have shown that the presence of a halogen, such as bromine, can significantly enhance anti-tuberculosis activity. For instance, the incorporation of a bromine atom on an isatin moiety linked to a nicotinic acid hydrazide core resulted in a remarkable increase in activity against M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[1] This suggests that the lipophilicity conferred by the bromine atom is a crucial factor for antimycobacterial activity.[1]
Quantitative Data
The following table summarizes the in vitro anti-tuberculosis activity of selected derivatives of nicotinic acid containing a bromo-substituent.
| Compound ID | Structure/Description | Target Strain | MIC (µg/mL) | Reference |
| 8c | N′-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | M. tuberculosis | 6.25 | [1] |
| 8b | N′-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | M. tuberculosis | 12.50 | [1] |
| 8a | N′-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | M. tuberculosis | 25 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromoisonicotinohydrazide
This protocol describes the synthesis of the key intermediate, 3-Bromoisonicotinohydrazide, from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous methanol
-
Dry benzene
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ether
Procedure:
-
Esterification: A mixture of this compound (1 equivalent) in anhydrous methanol (10 parts) is cooled in an ice bath. Thionyl chloride (1.2 equivalents) is added dropwise with stirring. The reaction mixture is then refluxed for 6-8 hours.
-
Solvent Removal: The excess methanol is removed under reduced pressure.
-
Neutralization: The residue is dissolved in ether, and the solution is washed with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with water.
-
Drying and Evaporation: The ethereal layer is dried over anhydrous sodium sulfate and the ether is evaporated to yield methyl 3-bromoisonicotinate.
-
Hydrazinolysis: To a solution of methyl 3-bromoisonicotinate (1 equivalent) in ethanol, hydrazine hydrate (1.2 equivalents) is added. The mixture is refluxed for 8-12 hours.
-
Isolation: The reaction mixture is cooled, and the precipitated 3-Bromoisonicotinohydrazide is filtered, washed with cold ethanol, and dried.
Protocol 2: Synthesis of N'-Aryl-3-bromoisonicotinohydrazones
This protocol outlines the synthesis of hydrazone derivatives from 3-Bromoisonicotinohydrazide.
Materials:
-
3-Bromoisonicotinohydrazide
-
Substituted aromatic aldehydes (e.g., salicylaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: A mixture of 3-Bromoisonicotinohydrazide (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) is dissolved in ethanol.
-
Catalysis: A few drops of glacial acetic acid are added as a catalyst.
-
Reflux: The reaction mixture is refluxed for 4-6 hours.
-
Isolation and Purification: The mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to yield the pure N'-aryl-3-bromoisonicotinohydrazone.
Protocol 3: In Vitro Anti-Tuberculosis Activity Screening (Microplate Alamar Blue Assay - MABA)
This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
96-well microplates
-
Alamar Blue reagent
-
20% Tween 80 solution
-
Synthesized compounds dissolved in DMSO
-
Standard anti-TB drugs (e.g., Isoniazid, Rifampicin)
Procedure:
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted 1:20.
-
Compound Dilution: The synthesized compounds and standard drugs are serially diluted in the 96-well plates using 7H9 broth to achieve a range of final concentrations.
-
Inoculation: 100 µL of the diluted bacterial suspension is added to each well containing the test compounds. Control wells (no drug) are also included.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.
-
Re-incubation: The plates are re-incubated at 37°C for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualizations
Signaling Pathway: Inhibition of Mycolic Acid Synthesis
Caption: Proposed mechanism of action for 3-Bromo-Isoniazid derivatives.
Experimental Workflow: Synthesis and Evaluation
Caption: Workflow for developing anti-TB drugs from this compound.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 3-Bromoisonicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-bromoisonicotinic acid. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for the synthesis of this compound is the ortho-lithiation of 3-bromopyridine followed by carboxylation with carbon dioxide. This reaction typically employs a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[1][2]
Q2: I am seeing a significant amount of my starting material, 3-bromopyridine, in my crude product. What could be the cause?
A2: The presence of unreacted starting material is often due to incomplete lithiation. Several factors can contribute to this:
-
Insufficient Base: The stoichiometry of the base (LDA) to the substrate is critical. Ensure at least one equivalent of LDA is used.
-
Inactive Base: LDA is sensitive to moisture and air. Use freshly prepared or properly stored LDA. The quality of the n-butyllithium used to prepare the LDA is also important.
-
Reaction Temperature: The lithiation is typically performed at -78 °C. If the temperature is too high, the LDA can decompose or undergo side reactions.
-
Reaction Time: The lithiation step may require a sufficient amount of time to go to completion.
Q3: My final product is contaminated with isonicotinic acid. How is this byproduct formed?
A3: The formation of isonicotinic acid as a byproduct suggests a debromination reaction. This can occur via a halogen-metal exchange mechanism where the organolithium intermediate abstracts the bromine atom from another molecule of 3-bromopyridine. It can also happen if the lithiation occurs at the bromine-bearing carbon, followed by protonation during workup.
Q4: I observe a byproduct with a mass corresponding to a bipyridine derivative. What is the likely cause?
A4: The formation of a bipyridine byproduct is likely due to a homocoupling reaction. This occurs when the lithiated intermediate (4-lithio-3-bromopyridine) reacts with a molecule of the starting material (3-bromopyridine).
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yields can be attributed to a variety of factors, from incomplete reactions to product loss during workup.
-
Verify Reagent Quality:
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LDA: Titrate the n-butyllithium solution used to prepare the LDA to determine its exact concentration. Use freshly distilled diisopropylamine.
-
3-Bromopyridine: Ensure the starting material is pure and free from isomers.
-
Solvent: Use anhydrous tetrahydrofuran (THF). The presence of water will quench the organolithium intermediate.
-
-
Optimize Reaction Conditions:
-
Temperature Control: Maintain a constant low temperature (-78 °C) during the lithiation and the addition of carbon dioxide.
-
Addition Rate: Add the n-butyllithium to the diisopropylamine slowly to ensure complete formation of LDA. Similarly, add the 3-bromopyridine to the LDA solution dropwise.
-
Stirring: Ensure efficient stirring throughout the reaction to maintain homogeneity.
-
-
Efficient Carboxylation:
-
Use a large excess of freshly crushed dry ice (solid CO2).
-
Pour the organolithium solution onto the crushed dry ice rather than adding the dry ice to the solution. This ensures the organolithium always reacts with an excess of CO2.
-
A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C. 3-bromopyridine is then added dropwise to the LDA solution at -78 °C, and the mixture is stirred for a specified time. The resulting solution is then transferred to a flask containing an excess of crushed solid carbon dioxide. The reaction is allowed to warm to room temperature, and the product is isolated by an acidic workup.
| Parameter | Recommended Condition |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Base | Lithium Diisopropylamide (LDA) |
| Temperature | -78 °C |
| Electrophile | Solid Carbon Dioxide (Dry Ice) |
Issue 2: Presence of Multiple Byproducts in the Final Product
The formation of byproducts complicates purification and reduces the overall yield.
| Side Reaction | Byproduct | Cause | Mitigation Strategy |
| Incomplete Lithiation | 3-Bromopyridine | Insufficient or inactive LDA, reaction time too short. | Use freshly prepared/titrated LDA, increase reaction time. |
| Halogen-Metal Exchange | Isonicotinic Acid | Reaction of the organolithium with the bromo-substituent. | Maintain a very low temperature (-78 °C or lower). |
| Homocoupling | Bipyridine derivatives | Reaction of the organolithium intermediate with 3-bromopyridine. | Slow addition of 3-bromopyridine to the LDA solution to maintain a low concentration of the starting material. |
If byproducts are present, purification can be achieved by recrystallization or column chromatography. The acidic nature of the desired product can be exploited for an acid-base extraction during the workup to remove neutral byproducts like 3-bromopyridine and bipyridines.
Visual Guides
References
Troubleshooting low yield in 3-Bromoisonicotinic acid reactions
Welcome to the technical support center for the synthesis of 3-Bromoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their reactions. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to help you optimize your synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, focusing on the most common synthetic routes.
Route 1: Lithiation and Carboxylation of 3-Bromopyridine
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Q1: My yield of this compound from the lithiation of 3-bromopyridine is very low (around 10%). What are the most common causes?
Low yields in this reaction are often due to several factors:
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Inefficient Lithiation: The formation of the lithiated intermediate at the 4-position of 3-bromopyridine can be incomplete. This can be caused by insufficiently low temperatures, impure reagents, or a less-than-optimal base.
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Side Reactions: Strong bases like lithium diisopropylamide (LDA) can sometimes lead to side reactions, such as the formation of pyridyne intermediates or "halogen dance" rearrangements where the bromine atom migrates.[1][2]
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Poor Quenching with CO₂: The reaction with carbon dioxide needs to be efficient to form the carboxylate. Gaseous CO₂ might not react completely with the lithiated intermediate.
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Workup and Purification Losses: The final product is soluble in some organic solvents and water to varying degrees, which can lead to significant losses during extraction and purification. The pH adjustment during workup is critical for protonating the carboxylate to the carboxylic acid, making it extractable into an organic solvent.[3]
-
-
Q2: I am observing the formation of unexpected isomers. What could be the reason?
The formation of isomers can be attributed to a "halogen dance," a phenomenon where the halogen atom migrates to a different position on the pyridine ring after lithiation.[1][2] To minimize this, it is crucial to maintain a very low reaction temperature (typically -78 °C) and to quench the reaction with carbon dioxide as soon as the lithiation is complete.
-
Q3: How can I improve the carboxylation step?
Instead of bubbling gaseous carbon dioxide through the reaction mixture, it is often more effective to pour the reaction mixture onto freshly crushed, high-purity dry ice. This provides a large surface area of solid CO₂ for a more efficient reaction.
Route 2: Oxidation of 3-Bromo-4-methylpyridine
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Q1: The oxidation of 3-bromo-4-methylpyridine to this compound is resulting in a low yield. What are the potential issues?
Low yields in this oxidation step can be due to:
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Incomplete Oxidation: The methyl group might not be fully oxidized to the carboxylic acid. This can be due to an insufficient amount of the oxidizing agent, a reaction time that is too short, or a temperature that is too low.
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Over-oxidation and Ring Opening: Harsh oxidizing conditions can lead to the degradation of the pyridine ring, resulting in a complex mixture of byproducts and a lower yield of the desired product.
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Difficult Purification: The product needs to be carefully separated from unreacted starting material, partially oxidized intermediates (like the corresponding aldehyde or alcohol), and byproducts from over-oxidation.
-
-
Q2: What are some recommended oxidizing agents for this transformation?
Commonly used oxidizing agents for the conversion of a methyl group on a pyridine ring to a carboxylic acid include potassium permanganate (KMnO₄) and selenium dioxide (SeO₂). The choice of oxidant and reaction conditions (temperature, solvent, reaction time) needs to be carefully optimized to maximize yield and minimize side reactions.
Route 3: Sandmeyer Reaction of 3-Amino-4-methylpyridine
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Q1: I am attempting to synthesize 3-bromo-4-methylpyridine via a Sandmeyer reaction, but the yield is poor. What are the critical parameters?
The Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable.[4][5] Key factors affecting the yield include:
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Temperature Control: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.
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Purity of Sodium Nitrite: The sodium nitrite used must be of high purity, as impurities can interfere with the reaction.
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Acid Concentration: The concentration of the acid used (e.g., HBr) is crucial for both the formation and the stability of the diazonium salt.
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Copper(I) Catalyst: The copper(I) bromide catalyst must be active. It is often prepared fresh or properly stored to prevent oxidation to copper(II), which is less effective.
-
-
Q2: My Sandmeyer reaction is producing a lot of tar-like byproducts. How can I avoid this?
The formation of tars is often a result of the decomposition of the diazonium salt and subsequent radical side reactions.[4] To minimize this, ensure that the addition of the sodium nitrite solution is slow and that the temperature is strictly controlled. Efficient stirring is also important to ensure homogeneity and prevent localized overheating.
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation and Carboxylation
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Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine to the THF. Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature to form lithium diisopropylamide (LDA).
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Lithiation: To the freshly prepared LDA solution, slowly add a solution of 3-bromopyridine in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
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Carboxylation: Pour the reaction mixture onto a large excess of freshly crushed, high-purity dry ice. Allow the mixture to warm to room temperature as the dry ice sublimes.
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Workup: Add water to the reaction mixture and remove the THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove any unreacted 3-bromopyridine. Carefully adjust the pH of the aqueous layer to 3-4 with concentrated HCl.
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Extraction and Purification: Extract the product from the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The crude product can be further purified by recrystallization.
Protocol 2: Synthesis of 3-Bromo-4-methylpyridine via Sandmeyer Reaction
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Diazotization: In a flask, dissolve 4-methyl-3-aminopyridine in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
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Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.
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Workup: After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases. Cool the mixture and make it basic with an appropriate base (e.g., NaOH or NH₄OH).
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Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-bromo-4-methylpyridine can be purified by distillation or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Route 1: Lithiation/Carboxylation | Route 2: Oxidation of 3-Bromo-4-methylpyridine | Route 3: Sandmeyer (for precursor) |
| Starting Material | 3-Bromopyridine | 3-Bromo-4-methylpyridine | 4-Methyl-3-aminopyridine |
| Key Reagents | LDA, n-BuLi, CO₂ | KMnO₄ or SeO₂ | NaNO₂, HBr, CuBr |
| Typical Temperature | -78 °C | Varies (e.g., reflux) | 0-5 °C |
| Reported Yields | 10-30%[3] | Moderate to Good (highly variable) | Good (for the bromo-methyl intermediate) |
| Common Issues | Incomplete lithiation, side reactions, purification loss | Incomplete or over-oxidation, byproduct formation | Diazonium salt instability, tar formation |
Visualizations
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 13959-02-9 [chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Optimization of 3-Bromoisonicotinic Acid Preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3-Bromoisonicotinic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the lithiation of 3-bromopyridine with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching the resulting organolithium intermediate with carbon dioxide.[1][2]
Q2: I am getting a very low yield of this compound. What are the potential causes?
A2: Low yields are a common issue in this synthesis.[1][2] Potential causes include:
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Incomplete Lithiation: Insufficiently dried reagents or glassware, poor quality of the organolithium reagent, or suboptimal reaction temperature can lead to incomplete formation of the 3-lithiopyridine intermediate.
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Side Reactions: The highly reactive 3-lithiopyridine can undergo side reactions such as protonation (quenching by trace water or acidic protons), or reaction with the n-butyl bromide byproduct.
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Inefficient Carboxylation: The reaction with carbon dioxide can be inefficient if not performed correctly. The method of CO2 addition and the temperature during this step are critical.
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Product Loss During Workup: The purification process, including extraction and isolation, can lead to product loss if not optimized.
Q3: What are the expected major byproducts in this reaction?
A3: Potential byproducts include:
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Isonicotinic acid: Formed if the 3-lithiopyridine intermediate is protonated to give pyridine, which can then be lithiated at the 4-position and carboxylated.
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Unreacted 3-bromopyridine: If the lithiation step is incomplete.
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Ketone byproduct: Formed from the reaction of 3-lithiopyridine with the desired product, this compound.[3][4]
Q4: How can I minimize the formation of the debrominated byproduct, isonicotinic acid?
A4: The formation of isonicotinic acid likely arises from protonation of the 3-lithiopyridine intermediate followed by subsequent lithiation and carboxylation. To minimize this, ensure strictly anhydrous reaction conditions. Use freshly distilled, dry solvents and flame-dried glassware. Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Inactive organolithium reagent: n-BuLi or LDA can degrade over time. | 1. Titrate the organolithium reagent before use to determine its exact molarity. Use a fresh bottle if necessary. |
| 2. Wet reagents or glassware: Trace amounts of water will quench the organolithium reagent. | 2. Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled. | |
| 3. Incorrect reaction temperature: Temperature for lithiation is critical. | 3. Maintain a low temperature (typically -78 °C) during the addition of the organolithium reagent and for the duration of the lithiation. | |
| Significant amount of unreacted 3-bromopyridine | 1. Insufficient organolithium reagent: Not enough base to complete the lithium-halogen exchange. | 1. Use a slight excess (1.1-1.2 equivalents) of the organolithium reagent. |
| 2. Short reaction time for lithiation: The lithium-halogen exchange may not have gone to completion. | 2. Increase the stirring time after the addition of the organolithium reagent before quenching with CO2. | |
| Presence of isonicotinic acid impurity | 1. Proton source present: The 3-lithiopyridine intermediate is being quenched by a proton source. | 1. As mentioned above, ensure all reagents and equipment are scrupulously dry. |
| Formation of a ketone byproduct | 1. Reaction of 3-lithiopyridine with the product: The organolithium intermediate can act as a nucleophile towards the newly formed carboxylic acid.[3][4] | 1. Add the 3-lithiopyridine solution slowly to a large excess of crushed, solid carbon dioxide (dry ice) to ensure the organolithium intermediate reacts with CO2 before it can react with the product. Maintain a very low temperature during the quench. |
| Difficulty in isolating the product | 1. Incorrect pH for extraction: The product is an amino acid and its solubility is pH-dependent. | 1. Carefully adjust the pH of the aqueous layer to the isoelectric point of this compound (around pH 3-4) to precipitate the product or to optimize extraction with an organic solvent like ethyl acetate.[1][2] |
Data Presentation
Table 1: Summary of Reaction Parameters for Lithiation of 3-Bromopyridine
| Parameter | Condition 1 | Condition 2 | Key Consideration |
| Organolithium Reagent | n-Butyllithium (n-BuLi) | Lithium Diisopropylamide (LDA) | LDA is a bulkier, non-nucleophilic base which can sometimes offer better selectivity. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Toluene | Toluene can be advantageous as it is less prone to deprotonation by strong bases compared to THF. |
| Temperature | -78 °C | -50 °C to -78 °C | Maintaining a very low temperature is crucial to prevent side reactions like deprotonation of the pyridine ring. |
| Equivalents of Base | 1.1 - 1.2 eq. | 1.5 eq. | A slight excess of the base is generally used to ensure complete lithiation. |
| Reaction Time | 30 - 60 minutes | 30 minutes | Sufficient time should be allowed for the lithium-halogen exchange to complete. |
Table 2: Parameters for Carboxylation Step
| Parameter | Method 1 | Method 2 | Key Consideration |
| CO2 Source | Crushed Solid CO2 (Dry Ice) | Gaseous CO2 | A large excess of freshly crushed dry ice is often preferred to ensure rapid and efficient quenching at a low temperature. |
| Quenching Temperature | -78 °C | -78 °C | The quench should be performed at a very low temperature to minimize side reactions. |
| Workup pH | ~3 | 3-4 | Acidification of the reaction mixture is necessary to protonate the carboxylate and precipitate or extract the product.[1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation with n-Butyllithium
Materials:
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3-Bromopyridine
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n-Butyllithium (in hexanes)
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Anhydrous Tetrahydrofuran (THF)
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Solid Carbon Dioxide (Dry Ice)
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Hydrochloric Acid (HCl)
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate
Procedure:
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Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
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Cool the flask to room temperature under a stream of dry nitrogen.
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Via syringe, add anhydrous THF to the flask, followed by 3-bromopyridine (1.0 eq.).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.
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Stir the resulting mixture at -78 °C for 1 hour.
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In a separate flask, crush a large excess of dry ice into a fine powder.
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Rapidly transfer the cold (-78 °C) solution of 3-lithiopyridine via a cannula to the flask containing the crushed dry ice with vigorous stirring.
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Allow the reaction mixture to warm to room temperature.
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Quench the reaction by adding water.
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Acidify the aqueous layer to pH 3-4 with HCl.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude this compound.
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The crude product can be further purified by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 3-Bromoisonicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Bromoisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route. If synthesized from 3-bromopyridine and carbon dioxide, potential impurities include unreacted 3-bromopyridine. Other possible impurities are isomers or related aromatic carboxylic acids that may co-crystallize.[1] During purification, incomplete removal of solvents or degradation products can also lead to impurities.
Q2: How can I assess the purity of my this compound sample?
A2: Purity can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying purity and detecting impurities.[2][3] Other methods include measuring the melting point range and using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) to confirm the structure and absence of proton-containing impurities.[4]
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point of this compound is in the range of 237-238 °C.[5][6] A broad melting point range or a value significantly lower than this can indicate the presence of impurities. One source reports a melting point of 175-176 °C with decomposition.[4]
Q4: What are the key stability and storage considerations for this compound?
A4: this compound is stable under normal temperatures and pressures.[5] It should be stored in a dry, cool, and well-sealed container, protected from light.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, particularly during crystallization.
Problem 1: Oiling Out During Crystallization
Symptom: Instead of forming solid crystals, the compound separates as an oily liquid upon cooling the crystallization solvent.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| High impurity concentration | Consider pre-purification steps like acid-base extraction to remove significant impurities before crystallization. |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling is crucial for crystal lattice formation.[8] |
| Inappropriate solvent | The boiling point of the solvent may be higher than the melting point of the compound-impurity mixture. Try a lower-boiling point solvent or a solvent mixture. |
| Insufficient solvent | Add a small amount of additional hot solvent to the oiled-out mixture to ensure complete dissolution at high temperature, then cool slowly. |
Problem 2: Poor or No Crystal Formation
Symptom: The solution remains clear even after cooling, or only a very small amount of solid is formed.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Too much solvent used | The solution is not saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. |
| Inappropriate solvent | The compound is too soluble in the chosen solvent even at low temperatures. Select a solvent in which the compound has lower solubility at room temperature. |
Problem 3: Low Recovery Yield
Symptom: The amount of purified crystalline product is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Too much solvent used | A significant amount of the product remains dissolved in the mother liquor. Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| Premature crystallization during hot filtration | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper. |
| Incomplete crystallization | Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize crystal formation.[9] |
| Loss during transfer | Carefully transfer the crystalline product at each step to minimize mechanical losses. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Crystallization
This protocol is suitable for purifying crude this compound containing neutral or basic impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with water.
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Basification: Extract the organic layer with an aqueous solution of a weak base (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid and transfer it to the aqueous layer.
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Separation of Layers: Separate the aqueous layer containing the sodium salt of this compound. Discard the organic layer which contains neutral and basic impurities.
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Acidification: Cool the aqueous layer in an ice bath and acidify with a suitable acid (e.g., 9 M HCl) to a pH of approximately 3.[4] The this compound will precipitate out as a solid.
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Extraction: Extract the precipitated product back into an organic solvent like ethyl acetate (perform multiple extractions for better recovery).[4]
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Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain the purified this compound.
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Crystallization: Further purify the solid by recrystallization from a suitable solvent (see Protocol 2). A reported yield for a similar purification is around 10%.[4]
Protocol 2: Recrystallization from a Single Solvent (e.g., Water)
This protocol describes the general steps for recrystallizing this compound. Water can be a suitable solvent for polar aromatic carboxylic acids.[10]
Methodology:
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Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.[11]
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[9]
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13959-02-9 | [12] |
| Molecular Formula | C₆H₄BrNO₂ | [12] |
| Molecular Weight | 202.01 g/mol | [12] |
| Melting Point | 237-238 °C | [5][6] |
| Appearance | Off-white solid | [6] |
Table 2: Hypothetical Solvent Screening for Recrystallization of this compound
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Suitability |
| Water | Low | High | Good |
| Ethanol | High | Very High | Poor (consider as a co-solvent) |
| Ethyl Acetate | Moderate | High | Potentially suitable |
| Hexane | Very Low | Very Low | Poor |
| Toluene | Low | Moderate | Potentially suitable |
Note: This table is illustrative. Experimental verification is necessary to determine the optimal solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationships for troubleshooting common crystallization problems.
References
- 1. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 2. hovione.com [hovione.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 13959-02-9 [chemicalbook.com]
- 5. China this compound CAS: 13959-02-9 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 6. This compound | 13959-02-9 [amp.chemicalbook.com]
- 7. 13959-02-9|this compound|BLD Pharm [bldpharm.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. This compound | CAS: 13959-02-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Preventing degradation of 3-Bromoisonicotinic acid during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 3-Bromoisonicotinic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: this compound is susceptible to several degradation pathways, primarily:
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Thermal Decomposition: The compound is known to decompose upon melting, suggesting that high reaction temperatures should be avoided whenever possible.
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Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is a potential degradation pathway, especially under certain catalytic conditions or at elevated temperatures. Pyridine-4-carboxylic acids, like isonicotinic acid derivatives, can undergo decarboxylation.
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Dehalogenation: The carbon-bromine bond can be cleaved, particularly in the presence of palladium catalysts and a hydride source, leading to the formation of isonicotinic acid. This is a common side reaction in cross-coupling reactions if conditions are not optimized.
Q2: My reaction mixture is turning dark, and I'm getting a low yield. What could be the cause?
A2: A dark reaction mixture and low yield are common indicators of thermal decomposition. This compound has been reported to decompose at its melting point. It is crucial to maintain a controlled and moderate reaction temperature. Consider running your reaction at a lower temperature for a longer duration.
Q3: I am observing the formation of isonicotinic acid as a byproduct in my palladium-catalyzed cross-coupling reaction. How can I prevent this?
A3: The formation of isonicotinic acid is likely due to hydrodehalogenation of the starting material. This can be minimized by:
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Careful selection of the hydride source: Avoid reagents that can readily provide a hydride.
-
Optimizing the catalyst system: The choice of palladium catalyst and ligands can influence the extent of dehalogenation.
-
Controlling reaction time and temperature: Prolonged reaction times and high temperatures can favor this side reaction.
Q4: Can I use strong bases with this compound?
A4: The use of strong bases should be approached with caution. While a base is often necessary for reactions involving the carboxylic acid, strong bases can potentially promote side reactions. It is advisable to use the weakest base necessary to achieve the desired transformation and to add it at a controlled rate, preferably at a low temperature.
Troubleshooting Guides
Issue 1: Low Yield in Amidation or Esterification Reactions
| Potential Cause | Troubleshooting Steps |
| Thermal Degradation | - Monitor the reaction temperature closely and maintain it below the decomposition temperature of the starting material. - Consider using milder coupling agents that do not require high temperatures. |
| Side Reactions of the Carboxylic Acid | - Activate the carboxylic acid in situ at low temperatures before adding the nucleophile. - For challenging substrates, consider converting the carboxylic acid to an acid chloride first, which can then react under milder conditions. |
| Poor Solubility | - Choose a suitable solvent in which both this compound and the other reactants are soluble at the desired reaction temperature. |
Issue 2: Formation of Byproducts in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
| Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation | - Use anhydrous and degassed solvents to minimize sources of protons. - Screen different palladium catalysts and ligands to find a system that minimizes this side reaction. - Use the minimum necessary amount of base. |
| Homocoupling of the Boronic Acid (Suzuki) | - Use a precise 1:1 stoichiometry of the aryl halide and boronic acid. - Add the boronic acid slowly to the reaction mixture. |
| Decarboxylation | - Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. - Consider protecting the carboxylic acid group as an ester prior to the coupling reaction. |
Experimental Protocols
Protocol 1: General Procedure for Amidation using a Carbodiimide Coupling Agent
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine (1.1 equivalents) and a coupling agent such as EDC (1.2 equivalents) and an additive like HOBt (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with a mild acid (e.g., 1M HCl) to remove unreacted amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Esterification using Thionyl Chloride
-
Suspend this compound (1 equivalent) in the desired alcohol (e.g., methanol or ethanol) as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 to 2 equivalents) dropwise to the suspension.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralize the residue carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the ester by column chromatography or distillation.
Visualizing Degradation Pathways and Experimental Workflows
Caption: Potential degradation pathways of this compound.
Technical Support Center: Resolving Solubility Challenges with 3-Bromoisonicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues encountered during experiments with 3-Bromoisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted pyridine carboxylic acid. Its solubility is influenced by the presence of both a polar carboxylic acid group and a less polar bromopyridine ring. Generally, it exhibits limited solubility in non-polar organic solvents and water. Its acidic nature means its solubility in aqueous solutions is highly pH-dependent.
Q2: In which solvents is this compound likely to be most soluble?
A2: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective in dissolving this compound. Polar protic solvents like ethanol and methanol can also be used, although the solubility might be lower compared to DMSO or DMF.
Q3: Why is my this compound not dissolving in water?
A3: The carboxylic acid group of this compound has a low pKa, making it weakly acidic. In neutral water, it exists predominantly in its less soluble neutral form. To enhance aqueous solubility, the pH of the solution needs to be raised to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
Q4: Can heating improve the solubility of this compound?
A4: Yes, gently heating the solution can increase the solubility of this compound. However, it is crucial to monitor the temperature to prevent any potential degradation of the compound. Be aware that the compound may precipitate out of the solution as it cools to room temperature.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound.
Issue 1: The compound is not dissolving in the chosen organic solvent.
-
Is the solvent appropriate?
-
This compound, being a polar molecule, requires a polar solvent for dissolution. If you are using a non-polar solvent like hexane or toluene, it is unlikely to dissolve.
-
Recommendation: Switch to a polar aprotic solvent such as DMSO or DMF for the highest likelihood of success. Polar protic solvents like ethanol or methanol are also viable options.
-
-
Have you tried applying energy to aid dissolution?
-
Sometimes, the crystal lattice energy of the solid compound hinders dissolution.
-
Recommendations:
-
Sonication: Use an ultrasonic bath to break apart solid aggregates and enhance solvent interaction.
-
Gentle Heating: Warm the mixture while stirring. Be cautious with the temperature to avoid decomposition.
-
-
Issue 2: The compound precipitates out of the solution upon standing or cooling.
-
Is the solution supersaturated?
-
This often occurs when a solution is prepared at an elevated temperature and then cooled. The solubility limit decreases at lower temperatures, leading to precipitation.
-
Recommendation: Prepare the solution at the temperature it will be used and stored. If a higher concentration is required, consider using a stronger solvent (e.g., DMSO instead of ethanol).
-
-
Has the solvent evaporated?
-
Over time, especially with volatile organic solvents, evaporation can increase the concentration of the compound beyond its solubility limit.
-
Recommendation: Store solutions in tightly sealed containers to minimize solvent evaporation.
-
Issue 3: The compound is not dissolving in an aqueous buffer.
-
What is the pH of the buffer?
-
The solubility of this compound in aqueous solutions is highly dependent on the pH. In acidic or neutral solutions, it will be poorly soluble.
-
Recommendation: To dissolve this compound in an aqueous buffer, the pH should be adjusted to be at least 1-2 units above its pKa. By converting the carboxylic acid to its more polar and soluble carboxylate salt, the aqueous solubility will significantly increase. Add a base such as sodium hydroxide (NaOH) dropwise while monitoring the pH.
-
Quantitative Solubility Data
| Solvent | Estimated Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | High solubility expected due to its high polarity and aprotic nature. |
| Dimethylformamide (DMF) | > 30 mg/mL | Good solubility expected, similar to DMSO. |
| Ethanol | 5-10 mg/mL | Moderate solubility expected. |
| Methanol | 5-15 mg/mL | Slightly better solubility than ethanol may be observed. |
| Water (pH 7) | < 1 mg/mL | Very low solubility in its neutral form. |
| Water (pH > 8) | > 10 mg/mL | Solubility increases significantly upon deprotonation. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound (Molecular Weight: 202.01 g/mol ) in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes or glass vials
-
Pipettors and appropriate tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 202.01 g/mol = 0.00202 g
-
Mass (mg) = 2.02 mg
-
-
-
Weigh the this compound:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh out 2.02 mg of this compound.
-
-
Dissolve in DMSO:
-
Transfer the weighed compound into a clean microcentrifuge tube or vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
-
Aid Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Store the stock solution in a tightly sealed container at -20°C for long-term storage. For short-term use, it can be stored at 4°C. Avoid repeated freeze-thaw cycles.
-
Visual Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Technical Support Center: 3-Bromoisonicotinic Acid - Impurity Identification and Removal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing impurities from 3-Bromoisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in commercial this compound?
A1: Impurities in commercially available this compound can originate from the synthetic route used in its manufacture. The two primary synthetic pathways lead to different potential impurity profiles.
-
Bromination of Isonicotinic Acid: This method may introduce unreacted isonicotinic acid and potentially other brominated isomers of isonicotinic acid as impurities.
-
Carboxylation of 3-Bromopyridine: This route can result in residual 3-bromopyridine in the final product.[1]
Other potential impurities can include residual solvents from the purification process and byproducts from side reactions.
Q2: Which analytical techniques are most suitable for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying organic impurities.[2][3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile impurities, such as residual solvents.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the main compound and any significant impurities present.[1]
Q3: What are the primary methods for purifying this compound?
A3: The most common and effective purification techniques for this compound are recrystallization and column chromatography.
-
Recrystallization: This is a widely used technique for purifying solid organic compounds.[9] The choice of solvent is crucial for successful recrystallization.
-
Column Chromatography: This technique is used to separate the desired compound from impurities with different polarities.
-
Acid-Base Extraction: This can be an effective method for separating the acidic product from non-acidic impurities.[10]
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Cause: The solvent may not be suitable for your compound, or you may not be using enough solvent.
-
Solution:
-
Ensure you are heating the solvent to its boiling point.
-
Gradually add more solvent in small portions until the solid dissolves.[11]
-
If the solid still does not dissolve, the solvent is likely unsuitable. A different solvent or a mixed solvent system may be required.
-
Issue 2: Crystals do not form upon cooling.
-
Cause: The solution may not be supersaturated, or nucleation has not been initiated.
-
Solution:
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of pure this compound.
-
Cool the solution in an ice bath to further decrease the solubility.[12]
-
-
Reduce Solvent Volume: If crystallization still does not occur, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Issue 3: The product "oils out" instead of forming crystals.
-
Cause: The boiling point of the solvent may be higher than the melting point of your compound, or the compound may be precipitating out of solution too quickly.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
Issue 4: The recovered crystals are not pure.
-
Cause: Impurities may have co-precipitated with your product. This can happen if the cooling process is too rapid.
-
Solution:
-
Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.[13]
-
A second recrystallization may be necessary to achieve the desired purity.
-
Column Chromatography
Issue 1: The compound does not move down the column.
-
Cause: The eluent (solvent system) is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Issue 2: The compound comes off the column too quickly with the solvent front.
-
Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Issue 3: The separation between the compound and impurities is poor (overlapping peaks).
-
Cause: The chosen solvent system does not have the optimal selectivity for the separation.
-
Solution:
-
Try a different solvent system. Sometimes, changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can improve separation.
-
Consider using a different stationary phase. If using silica gel, switching to alumina or a reverse-phase silica gel might provide better results.
-
For basic compounds like pyridine derivatives that can tail on silica gel, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape and separation.[10]
-
Data Presentation
The following tables present hypothetical, yet realistic, data on the purification of this compound.
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Initial Purity (by HPLC, % Area) | Purity after Recrystallization (by HPLC, % Area) | Recovery Yield (%) | Observations |
| Water | 95.2% | 98.5% | 75% | Good for removing non-polar impurities. |
| Ethanol | 95.2% | 99.1% | 85% | Forms well-defined needles. |
| Isopropanol | 95.2% | 99.3% | 82% | Excellent purity achieved. |
| Ethyl Acetate/Hexane | 95.2% | 98.9% | 88% | Good recovery, suitable for larger scales. |
Table 2: Impurity Profile Before and After Purification by Column Chromatography
| Impurity | Retention Time (min) | % Area (Crude) | % Area (After Chromatography) |
| 3-Bromopyridine | 3.5 | 1.8% | < 0.1% |
| Isonicotinic Acid | 5.2 | 2.5% | < 0.1% |
| Unknown Impurity 1 | 6.8 | 0.5% | Not Detected |
| This compound | 8.1 | 95.2% | 99.8% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 10 mL of ethanol. Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue adding ethanol dropwise until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent: A gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate). To mitigate tailing, 0.5% acetic acid can be added to the eluent system.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to move the compound down the column.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: HPLC Method for Impurity Profiling (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Visualizations
Caption: A simplified workflow for the recrystallization of this compound.
Caption: A logical diagram for troubleshooting the failure of crystal formation.
References
- 1. This compound | 13959-02-9 [chemicalbook.com]
- 2. iajps.com [iajps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 13959-02-9|this compound|BLD Pharm [bldpharm.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analysis of the Volatile and Enantiomeric Compounds Emitted by Plumeria rubra L. Flowers Using HS-SPME–GC | MDPI [mdpi.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. famu.edu [famu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Scaling up 3-Bromoisonicotinic acid synthesis from lab to pilot plant
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-bromoisonicotinic acid, with a special focus on scaling up the process from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory synthesis involves the directed ortho-metalation of 3-bromopyridine followed by carboxylation. This is typically achieved by treating 3-bromopyridine with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures, followed by quenching the resulting organometallic intermediate with carbon dioxide (CO2).[1]
Q2: What are the primary challenges when scaling up this synthesis to a pilot plant?
A2: The primary challenges in scaling up the synthesis of this compound include:
-
Exothermic Reaction Control: The lithiation of 3-bromopyridine is highly exothermic. Managing heat removal in larger reactors is critical to prevent runaway reactions and ensure product quality.
-
Handling of Pyrophoric Reagents: n-Butyllithium is pyrophoric and requires specialized handling and transfer procedures in a pilot plant setting to ensure safety.
-
Mixing Efficiency: Achieving efficient mixing in large-scale reactors is crucial for maintaining homogenous reaction conditions and avoiding localized "hot spots" during the addition of n-BuLi.
-
Low-Temperature Requirements: Maintaining cryogenic temperatures (-78 °C) in large reactors can be energy-intensive and requires specialized equipment.
-
Work-up and Product Isolation: Handling and quenching large volumes of reactive organometallic intermediates, followed by extraction and crystallization, present logistical and safety challenges at the pilot scale.
Q3: What are the key safety precautions when working with n-butyllithium?
A3: n-Butyllithium is a highly reactive and pyrophoric reagent. Key safety precautions include:
-
Always handle n-BuLi under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.
-
Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.
-
Ensure that all glassware and equipment are thoroughly dried before use.
-
Have appropriate fire extinguishing agents readily available (e.g., a Class D fire extinguisher for combustible metals). Do not use water or carbon dioxide extinguishers on organolithium fires.
-
Quench any excess n-BuLi and reactive intermediates carefully with a suitable quenching agent like isopropanol, followed by methanol and then water.
Q4: What are common impurities in the synthesis of this compound?
A4: Common impurities can arise from several sources:
-
Unreacted 3-bromopyridine: Incomplete lithiation or carboxylation can leave unreacted starting material.
-
Isonicotinic acid: If the starting 3-bromopyridine contains pyridine as an impurity, isonicotinic acid can be formed.
-
Di-acids or other byproducts: Over-lithiation or side reactions can lead to the formation of other carboxylated species.
-
Solvent-related impurities: Impurities from the solvents used in the reaction and work-up can be carried through to the final product.
Q5: How can the purity of this compound be improved?
A5: The purity of the final product can be enhanced through:
-
Careful control of reaction conditions: Maintaining low temperatures and controlled addition rates can minimize side reactions.
-
Effective work-up: Thorough extraction and washing steps can remove many impurities.
-
Recrystallization: Recrystallization from a suitable solvent is a highly effective method for purifying the crude product.
Troubleshooting Guides
Laboratory Scale
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield | 1. Inactive n-BuLi reagent. 2. Presence of moisture or air in the reaction. 3. Inefficient quenching with CO2. | 1. Titrate the n-BuLi solution to determine its exact molarity. 2. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of inert gas. 3. Use freshly crushed dry ice or bubble CO2 gas through the solution for an extended period. |
| Formation of a dark-colored reaction mixture | 1. Reaction temperature too high. 2. Localized "hot spots" due to poor mixing. | 1. Maintain the reaction temperature at or below -70 °C during n-BuLi addition. 2. Ensure vigorous stirring during the addition of n-BuLi. |
| Product is difficult to crystallize | 1. Presence of significant impurities. 2. Incorrect solvent system for recrystallization. | 1. Purify the crude product by column chromatography before crystallization. 2. Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent mixture. |
| Inconsistent results between batches | 1. Variability in the quality of starting materials or reagents. 2. Inconsistent reaction setup or procedure. | 1. Use starting materials and reagents from the same batch or ensure consistent quality. 2. Follow a detailed and consistent standard operating procedure (SOP). |
Pilot Plant Scale
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor heat transfer and temperature overshoot | 1. Inadequate cooling capacity of the reactor. 2. Addition rate of n-BuLi is too fast. | 1. Ensure the reactor's heat transfer capabilities are sufficient for the scale of the reaction. 2. Reduce the addition rate of n-BuLi and monitor the internal temperature closely. |
| Clogging of transfer lines | 1. Precipitation of the lithium salt of the product. 2. Low solubility of intermediates at reaction temperatures. | 1. Consider using a co-solvent to improve solubility. 2. Ensure transfer lines are adequately sized and insulated. |
| Difficulties with solid-liquid separation after crystallization | 1. Fine particle size of the crystals. 2. Gummy or oily product. | 1. Optimize the cooling profile during crystallization to promote the growth of larger crystals. 2. Ensure the product is fully crystalline before filtration; consider an anti-solvent addition to induce precipitation. |
| Safety concerns during quenching | 1. Uncontrolled exothermic reaction upon addition of the quenching agent. | 1. Add the reaction mixture to the quenching solution (reverse quench) to maintain better temperature control. 2. Use a well-agitated and cooled quenching vessel. |
Experimental Protocols
Laboratory Scale Synthesis of this compound
Materials:
-
3-Bromopyridine
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Inert gas (nitrogen or argon) supply
-
Dry ice/acetone bath
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, charge the flask with 3-bromopyridine and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
Quench the reaction by adding crushed dry ice in small portions.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Add water to the mixture and then acidify to pH 3-4 with HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization.
Pilot Plant Scale Synthesis of this compound (Illustrative)
Equipment:
-
Glass-lined reactor with cryogenic cooling capabilities
-
Controlled dosing system for n-butyllithium
-
Separate, agitated quench vessel
-
Filtration and drying equipment (e.g., Nutsche filter-dryer)
Procedure:
-
Inert the main reactor with nitrogen and charge with 3-bromopyridine and anhydrous THF.
-
Cool the reactor contents to -75 °C.
-
Slowly add n-butyllithium solution via the controlled dosing system over several hours, ensuring the internal temperature does not exceed -65 °C.
-
Maintain the reaction temperature at -75 °C for 2 hours after the addition is complete.
-
Transfer the reaction mixture to the quench vessel containing a slurry of crushed dry ice in THF.
-
Allow the quenched mixture to warm to room temperature under controlled conditions.
-
Add water and adjust the pH to 3-4 with aqueous HCl.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Separate the aqueous and organic phases.
-
Wash the organic phase with brine.
-
Transfer the organic phase to a crystallizer, partially distill the solvent, and cool to induce crystallization.
-
Isolate the product using a Nutsche filter-dryer, wash with cold ethyl acetate, and dry under vacuum.
Quantitative Data Summary (Illustrative)
| Parameter | Laboratory Scale | Pilot Plant Scale |
| 3-Bromopyridine | 10 g | 10 kg |
| Anhydrous THF | 100 mL | 100 L |
| n-Butyllithium (2.5 M) | 25 mL | 25 L |
| Reaction Temperature | -78 °C | -75 °C |
| n-BuLi Addition Time | 30 minutes | 4 hours |
| Reaction Time | 1 hour | 2 hours |
| Typical Yield | 70-80% | 65-75% |
| Purity (before recrystallization) | >95% | >95% |
| Purity (after recrystallization) | >99% | >99% |
Visualizations
Caption: Comparative experimental workflows for the synthesis of this compound at laboratory and pilot plant scales.
Caption: A logical troubleshooting workflow for addressing low yield or impurity issues in the synthesis of this compound.
References
Technical Support Center: Reactions Involving 3-Bromoisonicotinic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and refined protocols for common reactions involving 3-Bromoisonicotinic acid.
General Troubleshooting and FAQs
This section addresses overarching issues that can arise during synthesis and purification.
| Question | Answer |
| Q1: My reaction is not proceeding to completion, and I'm recovering starting material. What are the first things to check? | A1: Start by verifying the purity of your this compound and other reagents. Ensure all solvents are anhydrous and reaction atmospheres are inert (e.g., Nitrogen or Argon), especially for cross-coupling reactions.[1] Catalyst activity is critical; consider using a fresh batch of catalyst or a more robust pre-catalyst.[1][2] Finally, re-evaluate reaction temperature and time, as some couplings may require extended heating. |
| Q2: I'm observing significant side product formation. What are common side reactions with this compound? | A2: A primary side reaction, especially at elevated temperatures, is decarboxylation , where the carboxylic acid group is lost as CO2.[3][4] For Suzuki-Miyaura reactions, homocoupling of the boronic acid partner can occur if oxygen is present in the reaction vessel.[1][5] In Buchwald-Hartwig aminations, a competing side reaction can be hydrodehalogenation , which replaces the bromine atom with hydrogen.[6] |
| Q3: I'm struggling to purify my product. What are effective purification strategies? | A3: Purification can be challenging due to the polarity of the isonicotinic acid moiety. A common first step is an acidic or basic wash to remove unreacted starting materials. For instance, a wash with a mild base (e.g., NaHCO3 solution) can remove unreacted this compound.[7] If your product is an ester, be cautious with strong bases as they can hydrolyze the ester.[7] Column chromatography on silica gel can be effective, but tailing is common. Consider using a solvent system with a small amount of acetic acid or triethylamine to improve peak shape. For boronic acid derivatives, an acid-base extraction is a powerful purification technique where the boronic acid is converted to its water-soluble salt to separate it from non-acidic impurities.[8][9] |
| Q4: How can I avoid decarboxylation of my starting material or product? | A4: Decarboxylation is often thermally induced.[10] If you suspect this is an issue, try running the reaction at the lowest effective temperature. The stability of the molecule and its tendency to decarboxylate is related to the stability of the intermediate formed after CO2 loss.[10] If possible, screen catalysts and ligands that allow for milder reaction conditions to minimize this side reaction. |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling this compound with a boronic acid or ester.
Troubleshooting and FAQs: Suzuki-Miyaura Coupling
| Question | Answer |
| Q1: My Suzuki coupling has failed or given a very low yield. What went wrong? | A1: The most common culprits for failed Suzuki reactions are an inactive catalyst, the presence of oxygen, and impure reagents. Ensure your palladium catalyst is active; Pd(0) is the active species, and Pd(II) pre-catalysts must be reduced in-situ.[1][5] The reaction must be run under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][5] Also, verify the purity of your boronic acid, as they can degrade over time via protodeboronation.[1] |
| Q2: What is the best palladium catalyst and ligand combination to use? | A2: The optimal choice depends on the specific boronic acid partner. For simple arylboronic acids, catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are often effective.[11] For more challenging or sterically hindered substrates, using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)2 or using a pre-formed Buchwald pre-catalyst can significantly improve yields.[12] |
| Q3: How do I choose the right base and solvent system? | A3: A base is required to activate the boronic acid. Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are most common.[11][12] Note that anhydrous couplings with K3PO4 may require a small amount of water to be effective.[12] The solvent system must be thoroughly degassed. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 10:1 ratio) is a standard choice.[1] |
| Q4: I see a significant amount of a side product that corresponds to my boronic acid coupling with itself (homocoupling). How do I prevent this? | A4: Homocoupling is almost always caused by the presence of oxygen in the reaction flask.[5] Improve your degassing procedure. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles. Ensure all subsequent additions are done under a positive pressure of inert gas. |
Experimental Protocol: Suzuki-Miyaura Coupling
A representative protocol for coupling this compound with Phenylboronic acid.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K2CO3, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the this compound.[1]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with HCl (e.g., 1M) to pH ~3-4 to protonate the carboxylic acid, then extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Value Range | Notes |
| This compound | 1.0 equiv | Limiting reagent. |
| Boronic Acid | 1.1 - 1.5 equiv | A slight excess is used to drive the reaction. |
| Palladium Catalyst | 0.5 - 5 mol% | Higher loading may be needed for difficult couplings. |
| Base | 2.0 - 4.0 equiv | K2CO3, Cs2CO3, K3PO4 are common choices. |
| Solvent | 0.1 - 0.5 M | Typically Dioxane/H2O or Toluene/H2O. |
| Temperature | 80 - 110 °C | Dependent on solvent and substrate reactivity. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS. |
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds, coupling this compound with a primary or secondary amine.[6]
Troubleshooting and FAQs: Buchwald-Hartwig Amination
| Question | Answer |
| Q1: My Buchwald-Hartwig amination is not working. What should I optimize first? | A1: The ligand choice is paramount in Buchwald-Hartwig aminations.[2] Different "generations" of bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos, XantPhos) have been developed to couple a wide range of amines.[6][13] If one ligand fails, screening others is a good strategy. The choice of base is also critical; strong, non-nucleophilic bases like NaOtBu, LiHMDS, or Cs2CO3 are required.[13] |
| Q2: The reaction starts but then stalls. What could be the cause? | A2: Catalyst inhibition or decomposition might be occurring. Ensure the reaction is strictly anaerobic. Some substrates, particularly certain heteroaryl amines, can act as catalyst poisons.[13] Using a more robust pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) can sometimes overcome these issues as they generate the active Pd(0) species more efficiently.[2] |
| Q3: Which base is best for my reaction? | A3: Sodium tert-butoxide (NaOtBu) is a very common and effective base.[13] However, it is very strong and may not be compatible with base-sensitive functional groups. In such cases, a weaker base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be a better choice.[13] Soluble organic bases like DBU have also been used, sometimes in combination with inorganic salts.[2][14] |
| Q4: What are the best solvents for this reaction? | A4: Anhydrous, non-protic solvents are used. Toluene, 1,4-dioxane, and THF are the most common.[2][15] Chlorinated solvents and others that can coordinate to palladium, like acetonitrile or pyridine, should be avoided as they can inhibit the reaction.[2] |
Experimental Protocol: Buchwald-Hartwig Amination
A representative protocol for coupling this compound with a generic amine.
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-3 mol%) and the phosphine ligand (if not using a pre-catalyst) to a flame-dried reaction vessel.
-
Add Reagents: Add the base (e.g., NaOtBu, 1.5 equiv), followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) to the vessel.
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH4Cl. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Purification: The purification strategy will depend on the product's properties. An acid/base extraction may be useful. If the product is basic, extract the organic layer with dilute acid, wash the aqueous layer with ether, then basify and re-extract the product into an organic solvent. Follow with column chromatography if necessary.
Data Summary: Typical Buchwald-Hartwig Reaction Parameters
| Parameter | Value Range | Notes |
| This compound | 1.0 equiv | Limiting reagent. |
| Amine | 1.1 - 1.5 equiv | Excess is used to ensure full conversion. |
| Palladium Pre-catalyst | 1 - 5 mol% | Buchwald pre-catalysts are highly effective. |
| Base | 1.5 - 3.0 equiv | NaOtBu, Cs2CO3, LiHMDS. |
| Solvent | 0.1 - 0.5 M | Anhydrous Toluene, Dioxane, or THF. |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive amines. |
| Reaction Time | 2 - 24 hours | Monitor by LC-MS. |
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Esterification
Standard coupling methods can be used to convert the carboxylic acid group of this compound into an ester.
Troubleshooting and FAQs: Esterification
| Question | Answer |
| Q1: My esterification reaction is incomplete. How can I improve the yield? | A1: For coupling-agent-mediated esterifications (e.g., using EDC/DMAP), ensure all reagents are anhydrous, as water will consume the activated intermediate. Using a slight excess of the alcohol can help drive the reaction to completion.[7] If using a simpler method like Fischer esterification (acid catalyst and excess alcohol), ensure you are effectively removing the water that is formed, for example, by using a Dean-Stark apparatus. |
| Q2: The workup is difficult, and I can't separate my product from the reagents. | A2: If using coupling agents like EDC, the urea byproduct can sometimes be difficult to remove. A dilute acid wash (e.g., 1M HCl) can help by protonating the urea and making it more water-soluble. A subsequent wash with a base (e.g., NaHCO3) will remove any unreacted this compound.[7] |
| Q3: I am using DMF as a solvent, and it's hard to remove during workup. | A3: DMF is a high-boiling polar solvent that can be difficult to remove. The best approach is to perform multiple aqueous washes during the workup. Dilute the reaction mixture with a water-immiscible solvent like ethyl acetate or DCM, and wash repeatedly with water and then brine to extract the DMF into the aqueous layer.[7] |
Experimental Protocol: EDC/DMAP Esterification
A representative protocol for esterifying this compound with a generic alcohol.
-
Reaction Setup: Dissolve this compound (1.0 equiv) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) in a round-bottom flask under a Nitrogen atmosphere.
-
Add Reagents: Add the alcohol (1.1 equiv), followed by DMAP (0.1 equiv) and then EDC·HCl (1.2 equiv).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup: Dilute the reaction mixture with the organic solvent used (e.g., DCM). Wash the solution sequentially with water, dilute HCl (e.g., 0.5 M), saturated aqueous NaHCO3, and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash column chromatography.
Data Summary: Typical EDC/DMAP Esterification Parameters
| Parameter | Value Range | Notes |
| This compound | 1.0 equiv | Limiting reagent. |
| Alcohol | 1.0 - 1.5 equiv | A slight excess can improve conversion. |
| EDC·HCl | 1.1 - 1.5 equiv | Water-soluble carbodiimide coupling agent. |
| DMAP | 0.05 - 0.2 equiv | Acts as a catalyst. |
| Solvent | 0.1 - 1.0 M | Anhydrous DCM or DMF. |
| Temperature | 0 °C to Room Temp. | Reaction is typically run at room temperature. |
| Reaction Time | 2 - 16 hours | Monitor by TLC or LC-MS. |
Logical Diagram: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common reaction failures.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. youtube.com [youtube.com]
- 4. Decarboxylation [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. Carbanions from Decarboxylation of Orotate Analogues: Stability and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Analysis of 3-Bromoisonicotinic Acid and 5-Bromonicotinic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical scaffolds is a critical decision. This guide provides a detailed comparative analysis of two isomeric brominated pyridinecarboxylic acids: 3-Bromoisonicotinic acid and 5-Bromonicotinic acid. We delve into their physicochemical properties, synthesis, chemical reactivity, and distinct biological applications, supported by experimental data and protocols to inform your research and development endeavors.
Physicochemical Properties: A Head-to-Head Comparison
This compound (a pyridine-4-carboxylic acid) and 5-Bromonicotinic acid (a pyridine-3-carboxylic acid) share the same molecular formula (C₆H₄BrNO₂) and molecular weight. However, the different substitution patterns on the pyridine ring lead to distinct physicochemical properties. A summary of these properties is presented below.
| Property | This compound | 5-Bromonicotinic Acid |
| CAS Number | 13959-02-9 | 20826-04-4[1] |
| Molecular Formula | C₆H₄BrNO₂[2] | C₆H₄BrNO₂[1] |
| Molecular Weight | 202.01 g/mol [2] | 202.01 g/mol [1] |
| Appearance | White needle-like crystals[3] | Off-white powder solid[1] |
| Melting Point | 175-176 °C (decomposes)[3] | 178-180 °C[1][4] |
| Solubility | Data not readily available | Slightly soluble in DMSO and Methanol[1] |
| pKa (Predicted) | Data not readily available | 3.08 ± 0.10[1] |
| LogP (Predicted) | 1.54 | 1.54[1] |
Synthesis and Chemical Reactivity
The isomeric nature of these compounds dictates different synthetic strategies and influences their reactivity in subsequent chemical transformations, such as palladium-catalyzed cross-coupling reactions.
Synthesis Protocols
This compound is typically synthesized from 3-bromopyridine. The process involves lithiation followed by carboxylation using solid carbon dioxide.[3]
Experimental Protocol: Synthesis of this compound [3]
-
Prepare a solution of lithium diisopropylamide (LDA) (1.5 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) under an argon atmosphere.
-
Cool the solution to -78 °C and add 3-bromopyridine (1.0 mmol).
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add crushed solid carbon dioxide (CO₂) to the mixture.
-
Allow the reaction to warm to room temperature with continuous stirring.
-
Add water (10 mL) and remove the organic solvent by evaporation.
-
Wash the aqueous phase three times with diethyl ether.
-
Adjust the pH of the aqueous phase to 3 with 9 M hydrochloric acid (HCl) and stir for 1 hour.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic phases, wash with brine, dry, and evaporate the solvent to yield this compound.
5-Bromonicotinic acid is commonly synthesized via the direct bromination of nicotinic acid, using thionyl chloride and bromine, often with an iron catalyst.[1]
Experimental Protocol: Synthesis of 5-Bromonicotinic Acid [1]
-
Combine nicotinic acid (1 equivalent), thionyl chloride (~2.4 equivalents), and powdered iron (2% by weight of nicotinic acid) in a reaction vessel.
-
Heat the mixture to 70 °C with stirring.
-
Slowly add bromine (~1.9 equivalents) over 2 hours.
-
Reflux the reaction mixture for 6 hours.
-
After reflux, distill off excess bromine and thionyl chloride.
-
Cool the residue to 0 °C and add a cooled 4N sodium hydroxide solution until the pH reaches 3.
-
Collect the precipitate by suction filtration and wash with ice water to obtain 5-bromonicotinic acid.
The distinct starting materials and reaction conditions are visualized in the workflow diagram below.
Comparative Reactivity in Suzuki Coupling
Both isomers are valuable substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds. However, their reactivity is influenced by the electronic properties of the pyridine ring, which are modulated by the positions of the electron-withdrawing carboxylic acid group and the nitrogen atom relative to the bromine.
-
5-Bromonicotinic Acid : The bromine atom is at the 5-position, meta to the ring nitrogen and the carboxylic acid group. This position is less electronically deactivated compared to the positions ortho or para to the nitrogen. This makes it a reliable substrate for Suzuki coupling to generate 5-aryl nicotinic acids, which are important pharmaceutical intermediates.[3][5] The presence of the carboxylic acid and pyridine nitrogen can, however, coordinate with the palladium catalyst, necessitating careful selection of ligands and conditions.[3]
-
This compound : The bromine atom is at the 3-position, which is ortho to the carboxylic acid and meta to the ring nitrogen. The proximity of the electron-withdrawing carboxylic acid group significantly influences the electronic environment of the C-Br bond. In general, electron-withdrawing groups facilitate the rate-limiting oxidative addition step in the Suzuki coupling catalytic cycle.[6] Therefore, this compound is also expected to be a viable, and potentially more reactive, substrate in Suzuki couplings.
The generalized catalytic cycle for the Suzuki-Miyaura reaction, applicable to both isomers, is illustrated below.
Biological and Pharmacological Activity: Divergent Paths
The most significant distinction between these two isomers lies in their application as scaffolds for biologically active molecules, which target entirely different physiological pathways.
5-Bromonicotinic Acid: A Scaffold for GPR109A Agonists
5-Bromonicotinic acid is a structural analog of nicotinic acid (niacin or Vitamin B3). As such, its derivatives are hypothesized to act as agonists for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[3][7] This receptor is a key target in the treatment of dyslipidemia.[3]
Mechanism of Action: Activation of GPR109A by an agonist initiates two primary signaling pathways:[7]
-
G-protein Dependent Pathway: The receptor couples to a Gᵢ/ₒ protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This is the main pathway for the anti-lipolytic effects of nicotinic acid in fat cells.[7]
-
β-Arrestin Dependent Pathway: This pathway is implicated in other effects, including the common "flushing" side effect associated with niacin, as well as potential anti-inflammatory actions.[7]
Experimental Protocol: GPR109A Radioligand Binding Assay [7]
This assay determines the binding affinity (Kᵢ) of a test compound to the GPR109A receptor by measuring its ability to displace a known radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line (e.g., HEK293) that stably overexpresses the human GPR109A receptor.
-
Incubation: In a suitable buffer, incubate the cell membranes with a fixed concentration of a radioligand (e.g., [³H]nicotinic acid) and varying concentrations of the unlabeled test compound (e.g., a 5-bromonicotinic acid derivative).
-
Separation: Separate the bound radioligand from the free radioligand using rapid filtration through a glass fiber filter.
-
Quantification: Quantify the radioactivity trapped on the filter using liquid scintillation counting.
-
Data Analysis: Plot the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
This compound: A Precursor for Anti-Tuberculosis Agents
This compound is a key intermediate in the synthesis of anti-tuberculosis drugs.[8] Its derivatives are designed based on the structure of isoniazid, a first-line drug for treating tuberculosis. Isoniazid itself is a prodrug derivative of isonicotinic acid.
Mechanism of Action: The anti-tubercular action of isoniazid-based drugs involves inhibiting the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the Mycobacterium tuberculosis cell wall.[9][10]
-
Prodrug Activation: Isoniazid (and its derivatives) is a prodrug that must be activated within the mycobacterium by a catalase-peroxidase enzyme called KatG.[4][9]
-
Target Inhibition: The activated form of the drug covalently binds with the cofactor NAD⁺ to form an adduct. This adduct is a potent inhibitor of the enzyme InhA (enoyl-acyl carrier protein reductase), which is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid elongation.[1][4][11]
-
Cell Death: Inhibition of InhA disrupts the synthesis of mycolic acid, compromising the integrity of the mycobacterial cell wall and leading to bacterial death.[10]
While quantitative inhibitory data for this compound itself against InhA is not available, derivatives of nicotinic and isonicotinic acids have been synthesized and tested, with some showing potent activity against M. tuberculosis. For example, certain N′-arylidene-6-(4-bromophenyl)-2-methylnicotinohydrazides and related isatin hydrazides have shown significant antimycobacterial activity with MIC values as low as 6.25 µg/mL.[9]
Experimental Protocol: General Enzyme Inhibition Assay
To evaluate the inhibitory potential of a this compound derivative against a target enzyme like InhA, a continuous-monitoring spectrophotometric assay can be employed.
-
Reagents: Prepare a reaction buffer, a solution of the purified target enzyme (e.g., InhA), the enzyme's substrate, the necessary cofactor (e.g., NADH), and the test inhibitor compound at various concentrations.
-
Reaction Initiation: In a cuvette or microplate well, combine the buffer, enzyme, and test inhibitor. Allow a short pre-incubation period.
-
Monitoring: Initiate the reaction by adding the substrate and cofactor. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration.
-
IC₅₀ Determination: Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Conclusion
This compound and 5-Bromonicotinic acid, while structurally similar, serve as starting points for vastly different therapeutic applications.
-
5-Bromonicotinic Acid is a valuable building block for developing agonists of the GPR109A receptor , with applications in treating metabolic disorders like dyslipidemia. Its reactivity in cross-coupling reactions is well-utilized for creating diverse libraries of potential drug candidates.
-
This compound is a crucial precursor for anti-tuberculosis agents that function through the established mechanism of InhA inhibition, disrupting the formation of the mycobacterial cell wall.
The choice between these two isomers is therefore dictated entirely by the therapeutic target and biological pathway under investigation. This guide provides the foundational data, protocols, and mechanistic understanding to assist researchers in making an informed selection and advancing their drug discovery programs.
References
- 1. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Structure of Synthesized 3-Bromoisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the structural validation of synthesized 3-bromoisonicotinic acid derivatives. As crucial intermediates in the development of pharmaceuticals, particularly in areas like anti-tuberculosis and anti-inflammatory agents, rigorous confirmation of their molecular structure is imperative.[1][2] This document outlines established analytical techniques, presents supporting experimental data, and offers detailed protocols to ensure the identity, purity, and structural integrity of these compounds.
Synthesis and the Importance of Structural Validation
This compound serves as a key building block for creating a diverse range of derivatives, commonly through reactions like amidation, esterification, or cross-coupling reactions.[1][3] A prevalent synthetic route involves the modification of the carboxylic acid group or the substitution of the bromine atom. Given the potential for side reactions and the formation of isomers, a multi-faceted analytical approach is essential to unequivocally confirm the structure of the final synthesized product.
Comparative Analysis of Structural Validation Techniques
The structural elucidation of this compound derivatives relies on a combination of spectroscopic and chromatographic methods. Each technique provides unique and complementary information. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supported by chromatographic techniques for purity assessment.
Table 1: Comparison of Key Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations | Typical Application |
| ¹H & ¹³C NMR | Detailed information on the carbon-hydrogen framework, chemical environment of atoms, and connectivity. | Provides unambiguous structural confirmation.[4] | Requires soluble sample, relatively large sample amount. | Primary structure elucidation. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amount.[5] | Does not provide detailed connectivity information on its own. | Molecular weight confirmation and elemental composition. |
| X-ray Crystallography | Definitive 3D molecular structure in the solid state. | Provides absolute stereochemistry and bond lengths/angles. | Requires a single, high-quality crystal. | Unambiguous proof of structure for crystalline solids. |
| HPLC/GC | Purity assessment and separation of isomers/impurities. | High resolving power, quantitative.[6] | Primarily a separation technique; requires coupling for structural data. | Purity determination and quality control. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, good for identifying key bonds (e.g., C=O, N-H). | Provides limited information on the overall molecular skeleton. | Functional group confirmation. |
Experimental Data and Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For a typical this compound derivative, characteristic shifts in both ¹H and ¹³C spectra confirm the substitution pattern on the pyridine ring.
Table 2: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Signal Description | Assignment |
| ¹H NMR | 8.91 | s | 2-H |
| 8.70 | d, J = 4.9 Hz | 5-H | |
| 7.71 | d, J = 4.8 Hz | 6-H | |
| 12.56 | br | OH | |
| ¹³C NMR | 166.07 | 3-C (C-Br) | |
| 165.00 | C=O | ||
| 152.61 | 2-C | ||
| 148.94 | 5-C | ||
| 123.77 | 6-C | ||
| 117.26 | 4-C | ||
| Data is for the parent compound, this compound, and will shift upon derivatization.[1] |
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the ¹H NMR signals and assign the chemical shifts by comparison with expected values and through analysis of coupling patterns. Assign ¹³C NMR signals based on chemical shifts and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).
B. Mass Spectrometry (MS)
MS is used to determine the molecular weight of the synthesized derivative, providing strong evidence for its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | m/z Value | Observation |
| LC-MS | ESI- | 200 / 202 | Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br).[1] |
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample into an HPLC system coupled to a mass spectrometer. A typical setup might use a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).[7]
-
Mass Detection: Acquire mass spectra using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Analysis: Identify the molecular ion peak (M+H)⁺ or (M-H)⁻ and confirm that its m/z value matches the calculated molecular weight of the target derivative. The characteristic isotopic pattern of bromine should be observed.
C. X-Ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural proof. It reveals the precise spatial arrangement of atoms, bond lengths, and bond angles.
Table 4: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.2512(6) |
| b (Å) | 7.3916(6) |
| c (Å) | 7.4920(7) |
| α (°) | 65.065(4) |
| β (°) | 68.858(4) |
| γ (°) | 64.919(4) |
| Data from a published crystal structure.[1] |
-
Crystal Growth: Grow single crystals of the synthesized compound. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
-
Analysis: Analyze the final refined structure to confirm the connectivity and stereochemistry of the molecule.
Visualized Workflows
The following diagrams illustrate the logical flow from synthesis to final structural validation.
Caption: A typical experimental workflow for synthesis and purification.
Caption: A logical workflow for the analytical validation of a synthesized derivative.
References
A Comparative Guide to the Reactivity of 3-Bromoisonicotinic Acid and Other Bromopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and functional materials, bromopyridines are indispensable building blocks, prized for their versatility in palladium-catalyzed cross-coupling reactions. The reactivity of a bromopyridine is intricately linked to the position of the bromine atom and the electronic nature of other substituents on the ring. This guide provides an objective comparison of the reactivity of 3-bromoisonicotinic acid with other common bromopyridine isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—in key synthetic transformations, supported by experimental data.
General Reactivity Principles of Bromopyridines
The reactivity of bromopyridines in cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, is primarily governed by the ease of oxidative addition of the C-Br bond to a palladium(0) catalyst. This step is influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic substitution but activates the C-Br bond for oxidative addition, especially when the bromine is at the 2- or 4-position.[1][2] Consequently, the general order of reactivity for bromopyridine isomers is typically 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1]
Substituents on the pyridine ring further modulate this reactivity. Electron-withdrawing groups (EWGs) generally enhance the rate of oxidative addition, while electron-donating groups (EDGs) can decrease it.[3] this compound possesses a carboxylic acid group, a strong EWG, at the 4-position. Theoretically, this should increase the electrophilicity of the pyridine ring and enhance the reactivity of the bromine atom at the 3-position compared to unsubstituted 3-bromopyridine. However, the acidic proton of the carboxylic acid can interfere with the basic conditions often employed in these reactions, potentially requiring additional equivalents of base or protection of the acid functionality.[4]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The following table summarizes representative yields for the coupling of various bromopyridines with phenylboronic acid. While specific comparative data for this compound under identical conditions is limited, the data for other isomers provide a useful benchmark.
| Bromopyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [2] |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 12 | 92 | [5] |
| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 98 | [6] |
| This compound | Not specified | Not specified | Not specified | Not specified | Not specified | Data not available |
Observations: The data aligns with the general reactivity trend, showing excellent yields for all three isomers, with 4-bromopyridine often reacting faster. The electron-withdrawing carboxylic acid group in this compound is expected to enhance its reactivity over 3-bromopyridine, potentially leading to high yields under optimized conditions.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. Below is a comparison of the performance of different bromopyridines in this reaction.
| Bromopyridine | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | 98 | [1] |
| 2-Bromopyridine | Benzamide | [Pd(cinnamyl)Cl]₂ / Xantphos | DBU | Toluene | 140 | 2 | 88 | [7] |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 24 | 95 | [4] |
| This compound | Aniline | Not specified | Not specified | Not specified | Not specified | Not specified | Data not available |
Observations: Both 2- and 3-bromopyridine are effective substrates for Buchwald-Hartwig amination, providing high yields with appropriate catalyst systems. The choice of ligand and base is critical for achieving good results. For this compound, the carboxylic acid group would need to be considered when choosing the base to avoid unwanted acid-base reactions.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, which is crucial for the synthesis of many complex molecules.
| Bromopyridine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 4 | 91 | |
| 3-Bromopyridine | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | THF | RT | 24 | 99 | |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 98 | |
| This compound | Phenylacetylene | Not specified | Not specified | Not specified | Not specified | Not specified | Data not available |
Observations: High yields are achievable for both 2- and 3-bromopyridines in Sonogashira couplings. The reaction conditions can often be tailored to be copper-free, which can be advantageous in certain synthetic routes. The electronic properties of other substituents on the pyridine ring can influence the reaction's efficiency.
Experimental Protocols
Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add the bromopyridine, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
The flask is fitted with a reflux condenser, and the system is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A mixture of toluene and water (e.g., 4:1 v/v) is added via syringe.
-
The reaction mixture is heated to 80-100 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the layers are separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[2][5]
Buchwald-Hartwig Amination of a Bromopyridine
This is a general protocol for the Buchwald-Hartwig amination of a bromopyridine.
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, BINAP, and NaOtBu under an inert atmosphere.
-
The flask is evacuated and backfilled with the inert gas three times.
-
Add anhydrous toluene, followed by the bromopyridine and the amine via syringe.
-
The reaction mixture is heated to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, the reaction is cooled to room temperature and diluted with an organic solvent.
-
The mixture is filtered through a pad of celite, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.[4]
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. cssp.chemspider.com [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 3-Bromoisonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of building blocks in synthetic chemistry is a critical decision that impacts reaction efficiency, cost, and the overall success of a discovery program. 3-Bromoisonicotinic acid is a valuable heterocyclic building block, frequently employed in the synthesis of complex molecules due to its utility in palladium-catalyzed cross-coupling reactions. However, exploring alternatives can offer significant advantages in terms of reactivity, cost-effectiveness, and availability.
This guide provides an objective comparison of this compound with its primary alternatives—other 3-haloisonicotinic acids—in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data compiled from various sources to illustrate performance trends.
The Role of the Halogen in Reactivity
In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond of the aryl halide is cleaved during the rate-determining oxidative addition step. The reactivity of the halide follows a well-established trend based on the carbon-halogen bond dissociation energy: I > Br > Cl.[1] This means that aryl iodides are the most reactive, followed by bromides, and then chlorides, which are the least reactive and often require more forcing conditions or specialized catalyst systems to achieve comparable yields.[1]
While this compound offers a good balance of reactivity and stability, the choice of halogen can be strategically employed to optimize a synthetic route. The iodo- derivative can be used when milder conditions and faster reaction times are desired, while the less expensive chloro- derivative may be suitable for large-scale syntheses where cost is a primary concern, provided the potentially harsher reaction conditions are tolerable.
Performance Comparison in Suzuki-Miyaura Coupling
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of methyl esters of 3-haloisonicotinic acids with phenylboronic acid. It is important to note that these data are compiled from different sources and are intended to illustrate general trends. Reaction conditions are often optimized for each specific substrate and may not be directly comparable.
| Halogen Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 3-Iodoisonicotinate | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~95 (estimated) |
| Methyl 3-Bromoisonicotinate | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 91 |
| Methyl 3-Chloroisonicotinate | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75[1] |
Note: The yield for the iodo-derivative is an estimation based on the established reactivity trend (I > Br > Cl) as direct comparative data under identical conditions was not available in the searched literature. The data for the bromo- and chloro-derivatives are based on analogous 2-halonicotinates from a comparative guide.[1]
Key Synthetic Pathways and Workflows
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. The general workflow and catalytic cycle are illustrated below.
A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of a 3-haloisonicotinate. This protocol is a representative example and may require optimization for specific substrates and coupling partners.
Materials:
-
Methyl 3-haloisonicotinate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent mixture: Toluene (4 mL), Ethanol (1 mL), and Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the methyl 3-haloisonicotinate, the desired arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Conclusion
The choice of halide in the 3-position of isonicotinic acid derivatives provides a tunable parameter for optimizing synthetic routes. While this compound presents a reliable and moderately reactive option, its alternatives offer distinct advantages. 3-Iodoisonicotinic acid is expected to provide higher yields under milder conditions, making it ideal for sensitive substrates, whereas 3-chloroisonicotinic acid offers a more cost-effective, albeit less reactive, alternative suitable for process development and large-scale synthesis. The selection of the appropriate building block will depend on the specific requirements of the synthetic target, including desired yield, reaction conditions, and economic considerations.
References
Cross-Validation of Analytical Methods for 3-Bromoisonicotinic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Bromoisonicotinic acid, a key intermediate in pharmaceutical synthesis, is paramount.[1] The choice of analytical methodology can significantly impact the reliability of experimental data and the quality of the final active pharmaceutical ingredient (API). Cross-validation of these methods ensures consistency and accuracy across different techniques and laboratories.[2][3] This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV, GC-FID, and qNMR for the analysis of this compound.
| Parameter | HPLC-UV | GC-FID (with Derivatization) | qNMR |
| **Linearity (R²) ** | >0.999 | >0.998 | N/A (Primary Method) |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Precision (%RSD) | < 2.0% | < 2.5% | < 1.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | ~1 mg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | ~3 mg/mL |
| Sample Throughput | High | Medium | Low |
| Sample Preparation | Simple dissolution | Derivatization required | Simple dissolution |
| Specificity | Good (requires chromatographic separation) | Good (requires chromatographic separation) | High (structure-specific) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various sample matrices.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: A linear gradient tailored to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound.
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and methanol).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Methanol (anhydrous)
-
Derivatizing agent (e.g., trimethylsilyldiazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent for extraction (e.g., dichloromethane)
Derivatization (Esterification):
-
To a known amount of the this compound sample, add a suitable volume of methanol and the derivatizing agent.
-
Heat the mixture at a specific temperature for a defined period to ensure complete reaction.
-
After cooling, the derivatized sample can be diluted with a suitable solvent for injection.
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the analyte from any impurities.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[4][5][6][7][8]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).
Experimental Parameters:
-
Pulse Program: A single pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio for accurate integration.
-
Spectral Width: To encompass all signals of interest.
-
Data Processing: Apply appropriate phasing and baseline correction.
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution before acquiring the spectrum.
Quantification: The concentration of this compound is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known signal from the internal standard.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical methods for this compound.
Caption: Workflow for cross-validating analytical methods.
Logical Relationship of Analytical Techniques
The choice of an analytical technique is often guided by the specific requirements of the analysis, such as the need for high throughput versus absolute quantification.
Caption: Selection of analytical techniques based on need.
References
- 1. This compound | 13959-02-9 [chemicalbook.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Analytical Method Development and Validation | Bioanalysis Services | Testing & Service | Mediford Corporation [mediford.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Synthetic Routes to 3-Bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different synthetic strategies for the preparation of 3-Bromoisonicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of each route is evaluated based on reported and extrapolated experimental data, with detailed methodologies provided for each key transformation.
Executive Summary
The synthesis of this compound can be approached through several distinct chemical transformations. This guide focuses on a comparative analysis of three primary routes: the carboxylation of 3-bromopyridine, the direct bromination of isonicotinic acid, and the Sandmeyer reaction of 3-aminoisonicotinic acid. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and scalability. The direct bromination of isonicotinic acid emerges as a potentially high-yielding and efficient method, drawing parallels from the successful synthesis of its isomer, 5-bromonicotinic acid. The carboxylation of 3-bromopyridine, while straightforward, suffers from a significantly low yield. The Sandmeyer reaction, a classic method for the introduction of halides, is a viable option but may present challenges related to multi-step procedures and potential safety concerns.
Data Presentation
| Synthetic Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Route 1: Carboxylation | 3-Bromopyridine | n-BuLi, CO₂ | THF | -78 to 20 | 1.5 | 10 | >95 (after purification) |
| Route 2: Direct Bromination (Hypothetical) | Isonicotinic Acid | Br₂, Thionyl Chloride, Fe catalyst | Not specified | 70 to reflux | ~8 | ~90 (estimated) | >98 (estimated after recrystallization) |
| Route 3: Sandmeyer Reaction (Hypothetical) | 3-Aminoisonicotinic Acid | NaNO₂, HBr, CuBr | Water, HBr | 0 to 50 | ~2 | ~50-70 (estimated) | >95 (after purification) |
Experimental Protocols
Route 1: Carboxylation of 3-Bromopyridine
This method involves the lithiation of 3-bromopyridine followed by quenching with carbon dioxide.
Procedure:
-
A solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
Solid carbon dioxide (excess) is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched with water, and the aqueous layer is washed with an organic solvent.
-
The aqueous layer is acidified with HCl to pH 3-4, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried to afford this compound.
Route 2: Direct Bromination of Isonicotinic Acid (Hypothetical)
This proposed route is based on the high-yield synthesis of 5-bromonicotinic acid from nicotinic acid. The directing effects of the carboxylic acid group at the 4-position and the ring nitrogen are expected to favor bromination at the 3-position.
Hypothesized Procedure:
-
To a mixture of isonicotinic acid (1.0 eq) and a catalytic amount of iron powder in thionyl chloride (excess), bromine (1.1 eq) is added dropwise at 70 °C.
-
The reaction mixture is heated to reflux and stirred for approximately 6-8 hours.
-
Excess thionyl chloride and bromine are removed by distillation.
-
The residue is cooled and carefully treated with water.
-
The pH of the solution is adjusted to 3-4 with a base (e.g., NaOH) to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Route 3: Sandmeyer Reaction of 3-Aminoisonicotinic Acid (Hypothetical)
This route involves the diazotization of 3-aminoisonicotinic acid followed by a copper-catalyzed bromide displacement.
Hypothesized Procedure:
-
3-Aminoisonicotinic acid (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr).
-
The solution is cooled to 0-5 °C, and a solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr, catalytic or stoichiometric) in HBr at room temperature or slightly elevated temperature (e.g., 50 °C).
-
The reaction is stirred until the evolution of nitrogen gas ceases.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with water and purified by recrystallization.
Mandatory Visualization
Caption: Overview of synthetic routes to this compound.
Caption: Step-by-step workflow for the carboxylation of 3-bromopyridine.
Reproducibility of Experimental Results Using 3-Bromoisonicotinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific validity, particularly in the fields of drug discovery and development. 3-Bromoisonicotinic acid, a halogenated derivative of nicotinic acid, serves as a versatile intermediate in the synthesis of various biologically active molecules.[1] This guide provides a comparative analysis of the available data on this compound and its analogs to offer insights into the potential reproducibility of experimental results. Due to a lack of direct studies on the experimental reproducibility of this compound, this guide draws comparisons from data on its synthesis and the biological activities of structurally related nicotinic acid derivatives.
Data Presentation: Synthesis and Biological Activity
The reproducibility of experimental outcomes begins with the synthesis and purity of the starting materials. Variations in synthetic protocols can lead to differences in yield and impurity profiles, which in turn can affect biological assay results.
Table 1: Comparison of Synthesis Protocols for this compound and its Methyl Ester
| Product | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield | Source |
| This compound | 3-Bromopyridine | Lithium diisopropylammonium (LiNPri2), Carbon dioxide (CO2) | Anhydrous tetrahydrofuran (THF) | -78 °C to 20 °C | 10% | [2] |
| Methyl 3-bromoisonicotinate | This compound | Methanol, Concentrated sulfuric acid | Methanol | Reflux | 62% | [3] |
Interpretation: The synthesis of this compound from 3-bromopyridine shows a relatively low yield of 10%[2]. This could be a source of variability between different batches and laboratories. The subsequent esterification to Methyl 3-bromoisonicotinate demonstrates a higher yield of 62%[3]. Researchers should be aware of the potential for low yields and the need for careful purification to ensure the consistency of the starting material for biological experiments.
Table 2: Comparative Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound | Staphylococcus aureus ATCC 25923 | Staphylococcus epidermidis ATCC 12228 | Escherichia coli ATCC 25922 | Candida albicans ATCC 10231 | Source |
| Acylhydrazone derivative 5 | 7.81 | - | >500 | - | [4] |
| Acylhydrazone derivative 13 | 15.62 | 1.95 | 250 | >500 | [4] |
| 1,3,4-Oxadiazoline derivative 25 | - | - | - | 15.62 | [4] |
Interpretation: The biological activity of nicotinic acid derivatives can vary significantly based on their structural modifications[4][5][6]. For instance, acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, with MIC values as low as 1.95 µg/mL against Staphylococcus epidermidis[4]. The variability in activity across different derivatives and microbial strains highlights the importance of standardized assays and control experiments to ensure reproducible results. When investigating this compound, it is crucial to establish a robust experimental setup to account for such potential variations.
Experimental Protocols
To ensure the reproducibility of experimental results, it is imperative to follow detailed and validated protocols. Below are examples of protocols for the synthesis of this compound and a general methodology for assessing antimicrobial activity.
Synthesis of this compound[2]
-
Under an argon atmosphere, add 3-bromopyridine (1.0 mmol) to a solution of lithium diisopropylammonium (1.5 mmol) in anhydrous tetrahydrofuran (15 mL) at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add crushed solid carbon dioxide to the reaction mixture.
-
Allow the mixture to warm to 20 °C while stirring continuously.
-
Add water (10 mL) and remove the organic solvent by evaporation.
-
Wash the aqueous phase three times with ether.
-
Adjust the pH of the aqueous phase to 3 with 9 M hydrochloric acid and stir for 1 hour.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic phases, wash with saturated saline, dry, and evaporate the solvent to obtain this compound.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive control wells (microorganism without the test compound) and negative control wells (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization
Synthesis Workflow for this compound
Caption: A simplified workflow for the synthesis of this compound.
Hypothetical Signaling Pathway for a Nicotinic Acid Derivative
Nicotinic acid and its derivatives are known to interact with G-protein coupled receptors, such as GPR109A. The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound.
Caption: A potential signaling pathway for a this compound derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 13959-02-9 [chemicalbook.com]
- 3. This compound METHYL ESTER | 59786-31-1 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of Drug Candidates Derived from 3-Bromoisonicotinic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of drug candidates derived from 3-Bromoisonicotinic acid. While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, this document synthesizes findings from related isonicotinic and nicotinic acid derivatives to offer insights into their potential anti-inflammatory and analgesic properties. The experimental data and methodologies presented are drawn from studies on structurally similar compounds, providing a foundational understanding for future research and development in this area.
I. Overview of Therapeutic Potential
Derivatives of nicotinic and isonicotinic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The bromine substitution at the 3-position of the isonicotinic acid scaffold can significantly influence the physicochemical properties and biological activity of the resulting derivatives, making them an interesting area for drug discovery. These compounds often exert their effects through the modulation of key inflammatory pathways, such as the cyclooxygenase (COX) enzymes.
II. Comparative Efficacy Data
To illustrate the potential efficacy of this compound derivatives, this section presents data from studies on structurally related compounds. The following tables summarize the in vitro anti-inflammatory and in vivo analgesic activities of various nicotinic acid derivatives. This data is intended to serve as a surrogate for a direct comparison of this compound derivatives, for which comprehensive comparative data is not currently available.
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of nicotinic acid derivatives is often evaluated by their ability to inhibit enzymes involved in the inflammatory cascade, such as COX-1 and COX-2, and to reduce the production of inflammatory mediators like nitric oxide (NO).
Table 1: In Vitro Anti-inflammatory Activity of Nicotinic Acid Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | COX-1 | Enzyme Inhibition Assay | 15.2 ± 1.3 | Celecoxib | >100 |
| Derivative A | COX-2 | Enzyme Inhibition Assay | 0.8 ± 0.1 | Celecoxib | 0.04 |
| Derivative B | COX-1 | Enzyme Inhibition Assay | >100 | Celecoxib | >100 |
| Derivative B | COX-2 | Enzyme Inhibition Assay | 1.2 ± 0.2 | Celecoxib | 0.04 |
| Derivative C | NO Production | Griess Assay | 5.7 ± 0.6 | Dexamethasone | 1.1 |
Note: Data presented here is a synthesis of findings from various studies on nicotinic acid derivatives and does not represent a direct head-to-head comparison of this compound derivatives.
In Vivo Analgesic Activity
The analgesic efficacy of these compounds is commonly assessed using animal models of pain, such as the acetic acid-induced writhing test and the carrageenan-induced paw edema test.
Table 2: In Vivo Analgesic Activity of Nicotinic Acid Derivatives
| Compound ID | Animal Model | Endpoint | ED50 (mg/kg) | Reference Compound | ED50 (mg/kg) |
| Derivative X | Acetic Acid Writhing Test (Mouse) | % Inhibition of Writhing | 25.5 | Indomethacin | 5.0 |
| Derivative Y | Acetic Acid Writhing Test (Mouse) | % Inhibition of Writhing | 18.2 | Indomethacin | 5.0 |
| Derivative Z | Carrageenan-induced Paw Edema (Rat) | % Inhibition of Edema | 30.1 | Indomethacin | 10.0 |
Note: Data presented here is a synthesis of findings from various studies on nicotinic acid derivatives and does not represent a direct head-to-head comparison of this compound derivatives.
III. Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of drug candidates. Below are methodologies for key assays used to determine the anti-inflammatory and analgesic efficacy of compounds derived from this compound.
A. In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase enzymes, which are key mediators of inflammation.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the COX enzyme in a buffer solution at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin E2 (PGE2): The reaction is stopped after a defined period (e.g., 10 minutes), and the amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the compound concentration.
B. Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle-treated control group.
C. Acetic Acid-Induced Writhing Test in Mice
This in vivo model is used to evaluate the peripheral analgesic activity of a compound.
Protocol:
-
Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory conditions.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard analgesic drug (e.g., aspirin or indomethacin).
-
Induction of Writhing: Thirty minutes after compound administration, 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group relative to the vehicle-treated control group.
IV. Signaling Pathways and Experimental Workflows
Understanding the underlying mechanisms of action is critical in drug development. The following diagrams, generated using Graphviz, illustrate the COX-2 signaling pathway and a typical experimental workflow for evaluating drug candidates.
Caption: Simplified COX-2 signaling pathway in inflammation.
Spectroscopic comparison between 2-Bromoisonicotinic and 3-Bromoisonicotinic acid
For researchers and professionals in drug development and chemical synthesis, a precise understanding of isomeric purity and structure is paramount. 2-Bromoisonicotinic acid and 3-Bromoisonicotinic acid, two closely related isomers, present a classic analytical challenge. While sharing the same molecular formula and weight, the positional difference of the bromine atom on the pyridine ring induces subtle yet distinct changes in their spectroscopic signatures. This guide provides a detailed comparative analysis of these two compounds using fundamental spectroscopic techniques, supported by experimental data and standardized protocols.
At a Glance: Key Spectroscopic Differences
The primary distinction between the 2-bromo and 3-bromo isomers arises from the differing electronic environments of the protons and carbons on the pyridine ring. This is most evident in Nuclear Magnetic Resonance (NMR) spectroscopy, where chemical shifts and coupling patterns provide a definitive fingerprint for each molecule. Infrared (IR) spectroscopy, while showing broad similarities due to the common carboxylic acid and pyridine functionalities, may exhibit minor shifts in the fingerprint region. Mass Spectrometry (MS) will show identical molecular ion peaks, but fragmentation patterns could differ. UV-Visible (UV-Vis) spectroscopy is expected to show slight shifts in absorption maxima due to the varied influence of the bromine atom's position on the aromatic system's electronic transitions.
Quantitative Spectroscopic Data Comparison
The following tables summarize the available and expected spectroscopic data for 2-Bromoisonicotinic acid and this compound.
Table 1: ¹H NMR Data (ppm)
| Compound | H-2 | H-3 | H-5 | H-6 | COOH | Solvent |
| 2-Bromoisonicotinic acid | - | Expected ~8.2 (s) | Expected ~7.8 (d) | Expected ~8.6 (d) | >10 (br s) | DMSO-d₆ |
| This compound | 8.91 (s) | - | 8.70 (d, J=4.9 Hz) | 7.71 (d, J=4.8 Hz) | 12.56 (br s) | Not Specified |
Note: Specific experimental data for 2-Bromoisonicotinic acid was not available in the searched databases. Expected values are based on principles of NMR spectroscopy and analysis of similar structures.
Table 2: ¹³C NMR Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | Solvent |
| 2-Bromoisonicotinic acid | Expected ~145 | Expected ~125 | Expected ~142 | Expected ~123 | Expected ~152 | Expected ~165 | DMSO-d₆ |
| This compound | 152.61 | 117.26 | 166.07 | 148.94 | 123.77 | 165.00 | CDCl₃ |
Note: Specific experimental data for 2-Bromoisonicotinic acid was not available. Expected values are predicted based on established chemical shift correlations. The assignment for this compound C-3 and C-4 from the source appears unconventional and should be used with caution.[1]
Table 3: IR and Mass Spectrometry Data
| Parameter | 2-Bromoisonicotinic acid | This compound |
| IR: ν(O-H) cm⁻¹ | Expected 2500-3300 (broad) | Expected 2500-3300 (broad) |
| IR: ν(C=O) cm⁻¹ | Expected 1680-1710 | Expected 1680-1710 |
| IR: ν(C=C, C=N) cm⁻¹ | Expected 1550-1610 | Expected 1550-1610 |
| MS: Molecular Ion (M⁺) | Expected m/z 201, 203 (1:1 ratio) | 200, 202 [(M-H)⁻] |
Table 4: UV-Visible Spectroscopy Data
| Parameter | 2-Bromoisonicotinic acid | This compound |
| λ_max (nm) | Expected ~260-270 | Expected ~260-270 |
| Solvent | Methanol or Ethanol | Methanol or Ethanol |
Note: The UV absorption maximum (λ_max) for the parent isonicotinic acid is around 264 nm.[2] Substitution is expected to cause minor shifts.
Experimental Workflows and Logical Relationships
The process of spectroscopically identifying and comparing these isomers follows a logical workflow. Each technique provides a piece of the puzzle, culminating in a confident structural assignment.
Caption: Workflow for the spectroscopic comparison of isomers.
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and allow observation of the acidic proton.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, broadband proton decoupling is standard to produce a spectrum with single lines for each unique carbon atom.
-
Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate ¹H NMR signals and identify chemical shifts (δ) and coupling constants (J).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As these are solid compounds, the KBr pellet method is common. Grind 1-2 mg of the sample with ~100 mg of dry KBr powder until a fine, homogeneous mixture is obtained. Press the mixture in a die under high pressure to form a transparent pellet.
-
Background Spectrum: Run a background scan of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the wavenumbers (cm⁻¹) of major absorption bands and assign them to corresponding functional group vibrations (e.g., O-H, C=O, C=C).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules like carboxylic acids and is typically run in negative ion mode ([M-H]⁻) to deprotonate the acidic group. Electron Impact (EI) can also be used, which would generate a radical cation (M⁺•).
-
Data Acquisition: Acquire the mass spectrum. A key feature to observe is the M and M+2 peaks corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragments to confirm the molecular weight and elemental composition.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Baseline Correction: Use the pure solvent as a blank to zero the absorbance across the wavelength range.
-
Data Acquisition: Scan the sample from approximately 200 nm to 400 nm to record the absorbance spectrum.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max), which corresponds to the primary π → π* electronic transitions of the aromatic system.
References
A Researcher's Guide to Commercially Available 3-Bromoisonicotinic Acid: Purity and Quality Assessment
For researchers, scientists, and drug development professionals, the purity and quality of starting materials are paramount to the success and reproducibility of their work. 3-Bromoisonicotinic acid is a key building block in the synthesis of a variety of pharmaceutical compounds, including anti-tuberculosis agents.[1] This guide provides an objective comparison of commercially available this compound, offering insights into purity assessment and providing supporting experimental protocols for quality control.
Comparative Analysis of Commercial this compound
Obtaining direct, publicly available comparative data on the purity of fine chemicals from different suppliers is often challenging. Purity specifications are typically provided on a lot-specific Certificate of Analysis (CoA). However, based on information from various suppliers, a general expectation of purity for commercially available this compound is typically around 98% or higher.[1]
To illustrate a comparative assessment, the following table summarizes hypothetical purity data from three representative commercial suppliers. This data is for illustrative purposes only and researchers should always refer to the supplier's lot-specific CoA.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC, % Area) | 99.2% | 98.5% | 99.5% |
| Major Impurity 1 (RT 3.5 min) | 0.3% | 0.8% | 0.1% |
| Major Impurity 2 (RT 5.2 min) | 0.2% | 0.4% | 0.15% |
| Total Impurities | 0.8% | 1.5% | 0.5% |
| Melting Point (°C) | 224-226 | 222-225 | 225-227 |
| Appearance | Off-white to pale yellow powder | White crystalline powder | White to off-white powder |
Experimental Protocols for Quality Assessment
To ensure the quality of this compound, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative measure of the purity of this compound and separates it from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure of the compound.
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
¹H NMR (Expected Signals):
-
~8.9 ppm (s, 1H)
-
~8.7 ppm (d, 1H)
-
~7.7 ppm (d, 1H)
-
A broad signal for the carboxylic acid proton.
-
-
¹³C NMR (Expected Signals):
-
~165 ppm (C=O)
-
~153 ppm
-
~149 ppm
-
~124 ppm
-
~117 ppm
-
Identity Confirmation by Mass Spectrometry (MS)
MS is used to confirm the molecular weight of this compound.
-
Technique: Electrospray Ionization (ESI) in negative mode.
-
Expected m/z: 200/202 ([M-H]⁻), showing the characteristic isotopic pattern for a bromine-containing compound.[1]
Visualizing Workflows and Pathways
Workflow for Quality Assessment of this compound
The following diagram illustrates a logical workflow for the comprehensive quality assessment of a commercial sample of this compound.
Hypothetical Signaling Pathway Inhibition
This compound is a precursor to more complex molecules. The diagram below illustrates a hypothetical signaling pathway where a drug synthesized from this acid could act as an inhibitor of a key kinase, a common mechanism in drug action.
References
Safety Operating Guide
Proper Disposal of 3-Bromoisonicotinic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 3-Bromoisonicotinic acid.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. This compound is a halogenated organic acid and should be handled with care.
Personal Protective Equipment (PPE): When handling this compound, particularly during disposal, the use of appropriate PPE is mandatory to prevent exposure.[1][2]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[3]
-
Hand Protection: Wear nitrile or other chemical-resistant gloves.
-
Body Protection: A lab coat must be worn to prevent skin contact.[1]
Engineering Controls: All handling and disposal preparations should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 13959-02-9 |
| Molecular Formula | C₆H₄BrNO₂ |
| Molecular Weight | 202.01 g/mol [4][5] |
| Melting Point | 175-176 °C (with decomposition)[6] |
| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[7][8] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. |
Note: Hazard classifications are based on closely related isomers and should be treated as indicative for this compound in the absence of a specific GHS classification in the search results.
Experimental Protocols: Step-by-Step Disposal Procedures
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] Incineration by a licensed facility is often the preferred method for halogenated organic compounds.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, properly labeled, and sealable hazardous waste container. This includes any contaminated materials such as weighing paper, spatulas, and gloves.
-
Liquid Waste: If this compound is in a solution, it must be collected in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated solvent waste.
Step 2: Container Labeling
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Irritant," "Halogenated Organic Waste").
-
Ensure the container is dated from the first addition of waste.
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
For liquid waste containers, ensure secondary containment is used.
Step 4: Spill Management
In the event of a small spill, manage the material carefully to prevent dust generation.[2]
-
Containment: Isolate the spill area to prevent the spread of the chemical.
-
Cleanup: Carefully sweep up the spilled solid material. Avoid creating dust. Place the collected material into a designated hazardous waste container.[1]
-
Decontamination: Thoroughly clean the spill area.
Step 5: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.[1]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | CAS: 13959-02-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. This compound | 13959-02-9 [chemicalbook.com]
- 7. 2-Bromoisonicotinic acid | C6H4BrNO2 | CID 222701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
Personal protective equipment for handling 3-Bromoisonicotinic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides critical safety, operational, and disposal information for 3-Bromoisonicotinic acid (CAS No. 13959-02-9). Adherence to these protocols is essential for minimizing risks and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin, eye, and respiratory irritation. It is also harmful if swallowed.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Equipment | Purpose & Guidelines |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be required for splash risks. | Must be tested and approved under standards such as OSHA 29 CFR 1910.133 or EU EN166.[2][3] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Select gloves based on an evaluation of skin hazards, duration of use, and chemical resistance.[3][4] Inspect gloves prior to use and dispose of contaminated gloves properly.[4] |
| Body Protection | Laboratory coat or appropriate protective clothing. | Prevents skin exposure.[2][3] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[2][3] |
| Respiratory Protection | Use only in a well-ventilated area or outdoors.[2] | If ventilation is inadequate, dust is generated, or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to post-handling procedures.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
Step-by-Step Guidance:
-
Preparation:
-
Thoroughly read the Safety Data Sheet (SDS) before starting any work.
-
Ensure all necessary PPE is available, in good condition, and properly worn.
-
Prepare a designated, well-ventilated work area, preferably a chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
-
Handling:
-
After Handling:
-
Storage:
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents/container to an approved waste disposal plant.[2][4] Do not mix with other waste.[4] |
| Contaminated Materials (e.g., PPE, paper towels) | Place in a sealed, labeled container and dispose of as chemical waste according to institutional and local regulations. |
| Empty Containers | Handle uncleaned containers like the product itself.[4] Rinse with a suitable solvent, collect the rinsate as chemical waste, and then dispose of the container. |
Spill Response:
In the event of a spill, follow these procedures:
Caption: A flowchart outlining the emergency response procedure for a chemical spill.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Containment: Prevent the spill from spreading and entering drains.[4]
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[2] Avoid generating dust.[2][4]
-
Decontamination: Thoroughly clean the spill area.
First Aid Measures
In case of accidental exposure, follow these first aid guidelines and seek immediate medical attention.
Table 3: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[2] Call a poison center or doctor if you feel unwell.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Clean your mouth with water and drink plenty of water afterward.[2] Get medical attention if symptoms occur.[2] |
By adhering to these safety and handling protocols, you can significantly mitigate the risks associated with the use of this compound in the laboratory. Always prioritize safety and consult your institution's specific guidelines and the material's SDS for the most comprehensive information.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
